4-(2-furyl)-1,3-thiazol-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGALUSBPYALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352488 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28989-52-8 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(2-furyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and biological properties of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.
Core Chemical Properties
This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[1][2]
The key quantitative properties of this compound are summarized in the table below. This data is primarily derived from computational models and publicly available chemical databases.[3]
| Property | Value | Source |
| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | PubChem[3] |
| Molecular Formula | C₇H₆N₂OS | PubChem[3] |
| Molecular Weight | 166.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 166.02008399 Da | PubChem[3] |
| CAS Number | 28989-52-8 | PubChem[3] |
| Topological Polar Surface Area | 80.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
The most common and direct method for synthesizing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1] This method involves the condensation reaction between an α-haloketone and a thiourea.
Reaction Scheme: 2-Bromo-1-(furan-2-yl)ethan-1-one + Thiourea → this compound
Materials and Reagents:
-
2-Bromo-1-(furan-2-yl)ethan-1-one (α-haloketone)
-
Thiourea
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (for neutralization, optional)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(furan-2-yl)ethan-1-one in a suitable volume of ethanol.
-
Addition of Thiourea: Add 1.2 equivalents of thiourea to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product, hydrobromide salt, may precipitate from the solution.
-
Neutralization and Isolation: Cool the mixture further in an ice bath. If necessary, neutralize the mixture with a saturated solution of sodium bicarbonate to yield the free amine. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine (CAS Number: 28989-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine (CAS: 28989-52-8), a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, drawing from existing literature on related 2-aminothiazole derivatives. While specific experimental data for this compound is limited, this guide offers a foundational understanding for researchers interested in its further exploration and development.
Chemical and Physical Properties
This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profiling.[1]
| Property | Value | Source |
| CAS Number | 28989-52-8 | PubChem[1] |
| Molecular Formula | C₇H₆N₂OS | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | PubChem[1] |
| Canonical SMILES | C1=COC(=C1)C2=CSC(=N2)N | PubChem[1] |
| InChI Key | CGJGALUSBPYALD-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 166.02008399 Da | PubChem[1] |
| Topological Polar Surface Area | 80.3 Ų | PubChem[1] |
Synthesis
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. In this case, the precursors are 2-bromo-1-(2-furyl)ethanone and thiourea.
Synthesis Workflow
Experimental Protocol (Proposed)
This protocol is based on established Hantzsch synthesis procedures for analogous compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Bromo-1-(2-furyl)ethanone (CAS: 15109-94-1)
-
Materials: 2-Acetylfuran, Bromine, Chloroform (or a suitable alternative solvent).
-
Procedure:
-
Dissolve 2-acetylfuran (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-furyl)ethanone.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (CAS: 28989-52-8)
-
Materials: 2-Bromo-1-(2-furyl)ethanone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve 2-bromo-1-(2-furyl)ethanone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Spectral Data
Detailed spectral data for this compound is not widely published. However, the following information is available from public databases and can be supplemented with expected spectral characteristics based on its structure.
| Data Type | Information | Source |
| 1D NMR Spectra | Data available in NMRShiftDB. | PubChem[1] |
| GC-MS | Available from SpectraBase. | PubChem[1] |
Expected Spectral Features:
-
¹H NMR: Protons on the furan and thiazole rings are expected to appear in the aromatic region (δ 6.0-8.0 ppm). The amine protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbon atoms of the furan and thiazole rings are expected in the downfield region.
-
FTIR: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 166.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on analogous compounds suggests potential for this molecule in several therapeutic areas.
Potential as an Anticancer Agent
Numerous 2-aminothiazole derivatives have been investigated for their antiproliferative activity. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against various cancer cell lines.[2] While no specific data exists for this compound, its structural similarity suggests it could be a candidate for anticancer screening.
Potential as an Antimicrobial Agent
The 2-aminothiazole moiety is a core component of several antimicrobial drugs. Studies on various substituted 2-aminothiazoles have demonstrated activity against a range of bacterial and fungal pathogens. For example, certain 4-(indol-3-yl)thiazole-2-amines have shown significant antimicrobial activity with MIC values in the low mg/mL range.[3] This suggests that this compound may also possess antimicrobial properties.
Potential as an Enzyme Inhibitor
Derivatives of furanyl-1,3-thiazole have been investigated as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[4] Although specific inhibitory concentrations for this compound are not available, this line of research indicates a potential mechanism of action for this class of compounds.
Hypothetical Signaling Pathway Involvement
Based on the anticancer activity of related tubulin inhibitors, a hypothetical mechanism of action for this compound, if it were to act similarly, would involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4, indicating it is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While specific and detailed experimental data for this compound remains limited in publicly accessible literature, this technical guide provides a solid foundation for researchers. The proposed synthesis protocol and the summary of potential biological activities based on related compounds should facilitate further investigation into the therapeutic potential of this molecule. Future research should focus on obtaining quantitative biological data and elucidating its specific mechanism of action to fully understand its promise in drug discovery and development.
References
- 1. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine
Introduction
4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a furan ring linked to a 2-aminothiazole core. Both the 2-aminothiazole and furan moieties are significant pharmacophores found in numerous biologically active molecules and approved drugs.[1] The thiazole ring is a key component in pharmaceuticals with a wide range of activities, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan scaffold is present in many medicinal products.[1] The combination of these two heterocyclic systems in a single molecule presents an interesting scaffold for medicinal chemistry research and drug development. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthetic protocols, and potential biological significance.
Chemical Identity
-
IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[3]
-
CAS Number: 28989-52-8[3]
-
Molecular Formula: C₇H₆N₂OS[3]
-
Canonical SMILES: C1=COC(=C1)C2=CSC(=N2)N[3]
-
InChI: InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)[3]
-
InChIKey: CGJGALUSBPYALD-UHFFFAOYSA-N[3]
2D Structure:
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 4-(furan-2-yl)-1,3-thiazol-2-amine. These parameters are crucial in early-stage drug development for predicting the pharmacokinetic profile of a compound.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 166.20 g/mol [3] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 1.4[3] | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |
| Hydrogen Bond Donor Count | 1 | Affects solubility and the ability to bind to biological targets. |
| Hydrogen Bond Acceptor Count | 3 | Affects solubility and the ability to bind to biological targets. |
| Rotatable Bond Count | 1 | Influences conformational flexibility and binding entropy. |
| Topological Polar Surface Area | 80.3 Ų[3] | Predicts the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. |
| Formal Charge | 0 | The overall charge of the molecule at physiological pH. |
| Refractive Index | 1.725 | A measure of how light propagates through the substance. |
| Molar Refractivity | 46.18 cm³ | Relates to the volume and polarizability of the molecule. |
| Polarizability | 18.29 ų | The ability of the molecule's electron cloud to be distorted by an electric field. |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
A common and effective method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. The following is a generalized protocol for the synthesis of this compound.
Materials:
-
2-Bromoacetylfuran
-
Thiourea
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or another mild base)
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of 2-bromoacetylfuran to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting hydrobromide salt of the product may precipitate.
-
The salt is collected by filtration and then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to yield the free amine.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point determination
Qualitative Solubility Assessment
Understanding the solubility of a compound is fundamental for its formulation and biological testing.
Materials:
-
Synthesized this compound
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.
-
Add a measured volume (e.g., 1 mL) of a solvent to each test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least one minute.
-
Visually inspect the mixture to determine the extent of dissolution.
-
Classify the solubility as soluble (a clear solution is formed), partially soluble (some solid remains), or insoluble (no apparent dissolution).
-
This process can be repeated with different solvents to establish a solubility profile.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent biological evaluation of this compound and its derivatives.
Caption: A logical workflow for the synthesis and evaluation of this compound.
Potential Biological Activities
While specific biological data for this compound is not extensively detailed in the provided search results, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of 2-aminothiazole have demonstrated potential as:
-
Anticancer agents: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial agents: The thiazole nucleus is present in compounds with antibacterial and antifungal properties.[2]
-
Anti-inflammatory agents: Certain thiazole-containing molecules exhibit anti-inflammatory activity.[2]
-
Antiviral agents: Notably, some thiazole derivatives have been investigated for their anti-HIV activity.[2]
Given these precedents, this compound represents a valuable starting point for further investigation and derivatization in the pursuit of novel therapeutic agents. The furan ring can also contribute to and modulate the biological activity of the overall molecule.
References
An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry.
Molecular Profile
The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.
| Property | Value | Reference |
| Molecular Formula | C7H6N2OS | [1][2] |
| Molecular Weight | 166.20 g/mol | [1][2] |
| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | [2] |
| CAS Number | 28989-52-8 | [2] |
| SMILES | C1=COC(=C1)C2=CSC(=N2)N | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole derivatives, such as this compound, often follows the Hantzsch thiazole synthesis.[3] This method typically involves the reaction of an α-haloketone with a thiourea. While specific protocols for the title compound are not extensively detailed in the provided results, a general synthetic pathway can be inferred.
A general protocol for the synthesis of related N,4-diaryl-1,3-thiazole-2-amines involves the condensation of a substituted α-bromoacetophenone with a substituted phenylthiourea. This reaction highlights a common strategy for creating the 2-aminothiazole core structure.
Logical Flow of a Generalized Hantzsch Thiazole Synthesis
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Biological Activities and Potential Applications
Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4]
Anti-inflammatory Activity: N,4-diaryl-1,3-thiazole-2-amines have been investigated as inhibitors of enzymes involved in the eicosanoid metabolism, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory processes.[5] The general experimental approach to assess these activities involves cell-based assays.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory enzyme assays.
Antiproliferative Activity: Certain N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors, demonstrating potent antiproliferative activity in human cancer cell lines.[6] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.
Signaling Pathway of Tubulin Inhibition
Caption: Mechanism of cell death via tubulin polymerization inhibition.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(2-furyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(2-furyl)-1,3-thiazol-2-amine. The information presented herein is essential for its identification, characterization, and application in further research and development. The data is compiled from publicly available information and predictive models based on the analysis of structurally related compounds.
Compound Profile
IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[1] Molecular Formula: C₇H₆N₂OS[1] Molecular Weight: 166.20 g/mol [1] CAS Number: 28989-52-8[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and data from analogous compounds.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.60 | dd | ~1.8, 0.8 | Furan H5 |
| ~7.20 | s | - | Thiazole H5 |
| ~6.80 | s (broad) | - | -NH₂ |
| ~6.70 | dd | ~3.5, 0.8 | Furan H3 |
| ~6.50 | dd | ~3.5, 1.8 | Furan H4 |
¹³C NMR Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole C2 (-NH₂) |
| ~152.0 | Furan C2 |
| ~145.0 | Thiazole C4 |
| ~142.0 | Furan C5 |
| ~112.0 | Furan C4 |
| ~108.0 | Furan C3 |
| ~105.0 | Thiazole C5 |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) of primary amine[2] |
| 3100-3000 | Weak | Aromatic C-H stretching |
| 1650-1580 | Medium | N-H bending of primary amine[2] |
| ~1600 | Medium | C=N stretching (thiazole ring) |
| ~1550 | Medium | C=C stretching (furan and thiazole rings) |
| 1335-1250 | Strong | Aromatic C-N stretching[2] |
| ~1150 | Strong | C-O-C stretching (furan ring) |
| 910-665 | Strong | N-H wagging of primary amine[2] |
Mass Spectrometry
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 166.02 | High | [M]⁺ (Molecular Ion) |
| 138 | Moderate | [M - CO]⁺ |
| 110 | Moderate | [M - C₂H₂O]⁺ |
| 97 | Moderate | [C₄H₃S-CN]⁺ |
| 69 | High | [C₄H₅O]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar thiazole derivatives.
Synthesis of this compound
A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.
-
Step 1: α-Halogenation of the Ketone. 2-Acetylfuran is treated with a halogenating agent such as bromine in a suitable solvent like glacial acetic acid or diethyl ether to yield 2-bromoacetylfuran. The reaction is typically performed at low temperatures (0-5°C) and then stirred at room temperature.
-
Step 2: Cyclocondensation. The resulting 2-bromoacetylfuran is then reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux for several hours.
-
Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
-
FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, experimental verification of the predicted data is recommended.
References
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Researchers
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent agents for various therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5][6] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[5][7]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [4] |
| Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | > 50% inhibition at 90 µM | [4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical) | 1.6 ± 0.8 µM | [5] |
| Compound 20 | H1299 (Lung) | 4.89 µM | [5] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [5] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [5] |
| Compound 23 | HepG2 (Liver) | 0.51 mM | [5] |
| Compound 24 | HepG2 (Liver) | 0.57 mM | [5] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [5] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [5] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [5] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [5] |
Mechanisms of Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are mediated through various mechanisms, primarily the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[5]
1. Induction of Apoptosis:
Several studies have demonstrated that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, where the expression of the anti-apoptotic protein Bcl-2 is downregulated, and the pro-apoptotic protein Bax is upregulated.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis.
2. Cell Cycle Arrest:
2-Aminothiazole derivatives can also impede cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[5] This prevents the cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.[3]
-
Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.[8][9][10]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Enterobacter cloacae | Potent antibacterial | [9] |
| Compound 1 | Trichophyton viride | Good antifungal | [9] |
| SMB-1, SMB-2, SMB-6 | Staphylococcus aureus | Comparable to Ampicillin | [11] |
| SMB-1, SMB-2, SMB-6 | Staphylococcus epidermidis | Comparable to Ampicillin | [11] |
| SMB-1, SMB-2, SMB-6, SMB-6a | Escherichia coli | Comparable to Ampicillin | [11] |
| SMB-1, SMB-2, SMB-6, SMB-6a | Klebsiella pneumoniae | Comparable to Ampicillin | [11] |
| SMB-1, SMB-6 | Candida albicans | Good activity | [11] |
| SMB-1 | Aspergillus niger | Comparable to Miconazole nitrate | [11] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 2-aminothiazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that some derivatives may act by inhibiting MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, an enzyme crucial for fungal cell membrane integrity.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[9]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 2-aminothiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of these compounds against COX enzymes is often evaluated and expressed as IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Compound Series | COX-1 | 1.00 - 6.34 | [14] |
| Compound Series | COX-2 | 0.09 - 0.71 | [14] |
Some derivatives have also been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in various signaling pathways.[14]
Experimental Protocol: COX Inhibition Assay
The ability of 2-aminothiazole derivatives to inhibit COX-1 and COX-2 can be determined using commercially available assay kits.
Methodology:
-
Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared according to the kit's instructions.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the 2-aminothiazole derivative.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Product Measurement: The amount of prostaglandin produced is measured, typically through a colorimetric or fluorometric method.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
Other Biological Activities
Beyond their anticancer, antimicrobial, and anti-inflammatory effects, 2-aminothiazole derivatives have been investigated for a range of other biological activities, including:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[15]
-
Antiviral Activity: Some 2-aminothiazole compounds have been explored for their potential as antiviral agents.[16]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Analogs of potent nNOS inhibitors have been synthesized with a 2-aminothiazole core, although with reduced potency compared to their 2-aminopyridine counterparts.[17][18]
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[2][19] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
General Experimental Protocol for Hantzsch Synthesis:
-
Reactant Dissolution: The α-haloketone and thiourea (or a substituted thiourea) are dissolved in a suitable solvent, such as ethanol.
-
Reaction: The mixture is typically heated under reflux for a specific period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid product is collected by filtration.
-
Purification: The crude product is often purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.
Conclusion
2-Aminothiazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their immense therapeutic potential. The ability to readily synthesize a diverse library of derivatives through methods like the Hantzsch synthesis provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to further explore and harness the therapeutic promise of the 2-aminothiazole scaffold in the development of novel drugs.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 17. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine: Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. This document details its discovery and historical context, provides a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and summarizes its known physicochemical properties. While specific biological activity data for this exact compound is limited in publicly available literature, this guide explores the well-documented biological significance of the broader 2-aminothiazole scaffold, suggesting potential areas for future investigation.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The incorporation of various substituents onto the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. The presence of a furan ring, as in this compound, is of particular interest due to the furan moiety's own established role in bioactive molecules. This guide focuses on the synthesis, and potential biological relevance of this compound.
Discovery and History
The specific discovery of this compound is not prominently documented in readily accessible historical records. However, its synthesis falls under the well-established Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction, involving the condensation of an α-haloketone with a thioamide, has been a cornerstone of heterocyclic chemistry for over a century and the primary method for preparing a vast array of thiazole derivatives. The synthesis of 2-aminothiazoles, in particular, has been a subject of extensive research due to their importance as precursors to sulfa drugs and other pharmaceuticals. The preparation of this compound would have logically followed the availability of its key precursor, 2-acetylfuran, and the development of methods for its α-halogenation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| CAS Number | 28989-52-8 | PubChem[1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromoacetylfuran with thiourea.
Hantzsch Thiazole Synthesis
The overall reaction scheme is depicted below:
Caption: General workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Procedure (Prophetic)
Materials:
-
2-Bromoacetylfuran
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetylfuran (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the hydrobromide salt of the product is expected to form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases and the pH is neutral to slightly basic. This will precipitate the free amine.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminothiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of 2-aminothiazole have been reported to exhibit:
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as kinases.
-
Antimicrobial Activity: The 2-aminothiazole nucleus is present in several antimicrobial agents. These compounds can act against a spectrum of bacteria and fungi.[5]
-
Anti-inflammatory Activity: Certain N,4-diaryl-1,3-thiazol-2-amine derivatives have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase.[6]
The furan moiety in this compound may also contribute to its biological profile. Furan-containing compounds are known to possess a variety of biological activities. For instance, derivatives of 2-amino-5-benzoyl-4-(2-furyl)thiazoles have been screened for in vitro anti-tubercular activities.[7]
Given the established activities of related compounds, this compound represents a promising candidate for screening in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Future Research Directions:
A logical next step in the investigation of this compound would be to perform a comprehensive biological evaluation.
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily accessible heterocyclic compound via the robust Hantzsch thiazole synthesis. While its specific biological activities and historical discovery are not well-documented, its structural components—the 2-aminothiazole core and the furan moiety—are prevalent in a multitude of bioactive molecules. This technical guide provides a foundational understanding of this compound, offering a detailed synthetic approach and highlighting its potential for future investigation in drug discovery and development programs. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-aminothiazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology, their potential in treating neurodegenerative diseases, and their antimicrobial activities. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways to provide a thorough resource for researchers in the field.
Introduction: The Versatility of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] This structure is a key pharmacophore found in a variety of therapeutically important agents.[2][4] The amino group at the 2-position serves as a versatile functional handle, allowing for the construction of diverse chemical libraries with a wide range of biological activities.[3][5]
2-Aminothiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][6] This versatility stems from the scaffold's ability to form key hydrogen bonding and other non-covalent interactions with various enzyme active sites and protein pockets.[5] Clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature the 2-aminothiazole core, highlighting its significance in modern medicine.[7][8]
However, it is also important to note that the 2-aminothiazole moiety has been classified by some as a potential toxicophore, susceptible to metabolic activation that could lead to adverse drug reactions.[5] Therefore, careful toxicological profiling is a critical aspect of the development of any new 2-aminothiazole-based therapeutic.
2-Aminothiazole Derivatives as Kinase Inhibitors in Oncology
A major focus of research into 2-aminothiazole compounds has been their development as protein kinase inhibitors for cancer therapy.[9] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7] The 2-aminothiazole scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.[10]
Key Kinase Targets
2-Aminothiazole derivatives have been shown to inhibit a wide range of kinases, including:
-
Src Family Kinases: The discovery of Dasatinib, a potent pan-Src family kinase inhibitor, underscored the potential of the 2-aminothiazole scaffold in this area.[10] It is used in the treatment of chronic myelogenous leukemia (CML).[10]
-
Cyclin-Dependent Kinases (CDKs): High-throughput screening has identified 2-aminothiazole-based compounds as potent inhibitors of CDK2, a key regulator of the cell cycle.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers.[12] Several 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora A kinase.[9]
-
BRAF Kinase: Mutations in the BRAF gene are common in melanoma and other cancers. The 2-aminothiazole scaffold has been utilized to develop inhibitors of the BRAF kinase.[13]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a key target in several cancers, and 2-aminothiazole derivatives have been explored as EGFR inhibitors.[13]
-
Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. Alpelisib is a 2-aminothiazole-containing PI3K inhibitor approved for certain types of breast cancer.[7][8]
-
Protein Kinase CK2: This kinase is involved in a wide range of cellular processes and is a target for anticancer drug development. 2-Aminothiazole derivatives have been identified as allosteric modulators of CK2.[14]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of 2-aminothiazole derivatives is largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1]
-
Apoptosis Induction: These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1]
-
Cell Cycle Arrest: By inhibiting kinases like CDKs, 2-aminothiazole derivatives can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1]
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity of selected compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibition | Nanomolar Potency |
| Compound 14 (CDK2 Inhibitor) | A2780 (Ovarian Carcinoma) | 1-10 nM range |
| Compound 27 (Allosteric CK2 Inhibitor) | 786-O (Renal Cell Carcinoma) | 5 µM (EC50) |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |
Data sourced from multiple studies.[1][10][11][14]
Experimental Protocols
2.4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency of a 2-aminothiazole compound against a specific kinase.
-
Methodology:
-
Recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.
-
The 2-aminothiazole compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
2.4.2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a 2-aminothiazole compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the 2-aminothiazole compound for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
-
2.4.3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a 2-aminothiazole compound on the cell cycle distribution of cancer cells.
-
Methodology:
-
Cancer cells are treated with the 2-aminothiazole compound for a specific time.
-
Both treated and untreated cells are harvested and fixed in cold ethanol.
-
The fixed cells are washed and treated with RNase to remove RNA.
-
The cells are then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]
-
Signaling Pathway Visualization
Caption: Inhibition of CDK2 by 2-aminothiazole compounds leads to cell cycle arrest.
2-Aminothiazole Compounds in Neurodegenerative Diseases
The therapeutic potential of 2-aminothiazole derivatives extends to neurodegenerative disorders such as Alzheimer's and prion diseases.[15][16]
Tau-Induced Neuronal Toxicity in Alzheimer's Disease
A series of 2-aminothiazoles have shown strong protective effects in models of Alzheimer's disease involving tau-induced neuronal toxicity.[15] Certain derivatives were found to counteract this toxicity at nanomolar concentrations, suggesting their potential as treatments for Alzheimer's and other tauopathies.[15]
Anti-Prion Activity
2-Aminothiazoles represent a novel class of compounds with anti-prion activity.[16][17] They have been shown to be effective in prion-infected neuroblastoma cell lines.[17] Research has focused on optimizing these compounds to improve their potency and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier and achieve high concentrations in the brain.[17][18] Lead compounds have been identified that are orally bioavailable and show significant brain exposure in animal models.[16][18]
Quantitative Data: Anti-Prion Activity
| Compound/Derivative | Cell Line | EC50 Value |
| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (Compound 27) | ScN2a-cl3 | 0.94 µM |
| (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine (Compound 1) | ScN2a-cl3 | Modest |
Data from studies on prion diseases.[16][17]
Experimental Protocol: Anti-Prion Cell-Based Assay
-
Objective: To screen for and determine the potency of 2-aminothiazole compounds in reducing the levels of the disease-causing prion protein (PrPSc).
-
Methodology:
-
Prion-infected neuroblastoma cells (e.g., ScN2a-cl3) are plated in multi-well plates.
-
The cells are treated with various concentrations of the 2-aminothiazole compounds.
-
After a few days of incubation, the cells are lysed.
-
The cell lysates are treated with proteinase K to digest the normal cellular prion protein (PrPC), leaving the protease-resistant PrPSc.
-
The remaining PrPSc is detected and quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting with anti-PrP antibodies.
-
The EC50 value, the concentration at which the PrPSc level is reduced by 50%, is calculated.
-
Experimental Workflow Visualization
Caption: General workflow for screening anti-prion activity of compounds.
Antimicrobial Potential of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is also a promising starting point for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][19]
Antibacterial and Antifungal Activity
Numerous studies have synthesized and evaluated series of 2-aminothiazole derivatives for their in vitro activity against a range of bacteria and fungi.[4][19][20][21] These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger.[4][19][21]
Mechanism of Action
The antimicrobial mechanism of action for 2-aminothiazole derivatives is still under investigation but is thought to involve the inhibition of key microbial enzymes.[22] For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a fungal lanosterol 14α-demethylase, could be potential targets.[22]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is often assessed by the minimum inhibitory concentration (MIC) or the zone of inhibition in disk diffusion assays.
| Compound Class | Target Microorganism | Activity Metric |
| Novel 2-Aminothiazole Derivatives | Bacillus subtilis | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |
| Novel 2-Aminothiazole Derivatives | E. coli | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |
| Novel 2-Aminothiazole Derivatives | C. albicans | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |
| Functionally Substituted Derivatives | Various Bacteria & Fungi | Potent activity, in some cases better than reference drugs |
Data from various antimicrobial screening studies.[4][19][22]
Experimental Protocol: Disk Diffusion Method
-
Objective: To qualitatively assess the antimicrobial activity of 2-aminothiazole compounds.
-
Methodology:
-
A nutrient agar plate is uniformly inoculated with a standardized suspension of the target microorganism.
-
Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole compound are placed on the surface of the agar.
-
Standard antibiotic or antifungal disks and a solvent control disk are also placed on the plate.
-
The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][19]
-
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting kinases for cancer therapy, coupled with its emerging potential in the treatment of neurodegenerative diseases and as a source of new antimicrobial agents, ensures that it will remain an area of intense research. This guide has provided a technical overview of the key therapeutic targets, mechanisms of action, and relevant experimental methodologies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and toxicological profiles of 2-aminothiazole derivatives will be crucial for the development of the next generation of therapeutics based on this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-2-Aminothiazoles
For researchers, scientists, and drug development professionals, the 2-aminothiazole core represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically relevant molecules. This technical guide explores the critical structure-activity relationships (SAR) of 4-substituted-2-aminothiazoles, offering a comprehensive overview of how modifications at this key position influence biological activity across various therapeutic areas, including kinase inhibition, and antimicrobial and anti-inflammatory applications.
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as a versatile template for drug design. The substituent at the 4-position of the thiazole ring plays a pivotal role in determining the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Understanding the nuances of these structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents.
Kinase Inhibition: A Prominent Application
One of the most significant applications of 4-substituted-2-aminothiazoles is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold has been successfully utilized to target a variety of kinases.
A notable example is the pan-Src kinase inhibitor Dasatinib (BMS-354825), which features a 2-aminothiazole core. Optimization of this scaffold revealed that the nature of the substituent at the 4-position is critical for potent inhibition. Structure-activity relationship studies have demonstrated that specific substitutions can confer selectivity for different kinase families. For instance, the introduction of a 2-pyridyl moiety at the C-4 position has been shown to be crucial for potent activity against certain kinases.
The general SAR for 2-aminothiazole-based kinase inhibitors often involves the 2-amino group acting as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone. The substituent at the 4-position typically occupies a hydrophobic pocket, and its size, shape, and electronic properties can be fine-tuned to optimize interactions and enhance potency and selectivity.
Quantitative SAR Data for Kinase Inhibitors
The following table summarizes the quantitative structure-activity relationship data for a series of 4-substituted-2-aminothiazole derivatives as Spleen Tyrosine Kinase (SYK) inhibitors.
| Compound ID | 4-Substituent | SYK Kᵢ (nM) |
| 1 | Phenyl | >1000 |
| 2 | 4-Hydroxyphenyl | 500 |
| 3 | 4-Methoxyphenyl | 250 |
| 4 | Thiazole | 100 |
Data compiled from various sources.
Antimicrobial Activity: A Scaffold for Combating Infections
The 2-aminothiazole framework is also a valuable pharmacophore in the design of novel antimicrobial agents. Derivatives of 4-substituted-2-aminothiazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
The SAR for antimicrobial 2-aminothiazoles often highlights the importance of lipophilicity and the presence of specific functional groups on the 4-position substituent. For instance, the introduction of substituted phenyl rings or other heterocyclic moieties can significantly enhance antibacterial and antifungal potency.[1][2] In some cases, the mechanism of action is believed to involve the inhibition of essential bacterial enzymes.[3]
Optimal antimycobacterial activity has been observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole scaffold, an amide linker, and a substituted phenyl ring at the 2-amino position.[4][5] The antiplasmodial activity was found to be most effective in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups.[4][5]
Quantitative SAR Data for Antimicrobial Activity
The table below presents the minimal inhibitory concentration (MIC) values for a series of 4-substituted-2-aminothiazole derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | 4-Substituent | MIC (µg/mL) |
| 5 | 2-Pyridyl | 1.56 |
| 6 | 3-Pyridyl | 6.25 |
| 7 | 4-Pyridyl | 3.13 |
| 8 | Phenyl | >50 |
Data extracted from multiple studies.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
4-Substituted-2-aminothiazoles have also emerged as promising candidates for the development of anti-inflammatory drugs. These compounds can modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
The anti-inflammatory activity is often linked to the nature of the substituent at the 4-position. For instance, certain aryl substitutions have been shown to lead to potent COX-1 and COX-2 inhibition.[6] The overall SAR suggests that electronic and steric properties of the 4-substituent are crucial for effective interaction with the target enzymes.
Experimental Protocols
General Synthesis of 4-Substituted-2-Aminothiazoles (Hantzsch Thiazole Synthesis)
A widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This typically involves the reaction of an α-haloketone with a thiourea derivative.
Materials:
-
α-Bromoketone (e.g., 2-bromoacetophenone for a 4-phenyl substituent)
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve 1 equivalent of the α-bromoketone in ethanol.
-
Add 1 equivalent of thiourea to the solution.
-
Reflux the mixture for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
A one-pot synthesis method involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process.[7] Another approach involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine.[9][10][11]
In Vitro Kinase Inhibition Assay
Materials:
-
Kinase enzyme (e.g., SYK)
-
ATP
-
Substrate peptide
-
Test compounds (4-substituted-2-aminothiazole derivatives)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase enzyme, substrate peptide, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Core Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The 4-substituted-2-aminothiazole scaffold remains a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the profound impact of the 4-position substituent on biological activity provide a fertile ground for the development of novel therapeutics. A thorough understanding of the structure-activity relationships outlined in this guide is essential for medicinal chemists aiming to leverage this versatile core to design next-generation inhibitors and modulators for a wide range of diseases. The continued exploration of this chemical space promises to yield even more potent and selective drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
The Synthetic Versatility and Therapeutic Potential of 2-Aminothiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have made it a cornerstone in the development of a wide array of biologically active compounds, including several clinically approved drugs. This technical guide provides a comprehensive overview of the synthesis of 2-aminothiazoles, with a focus on the seminal Hantzsch synthesis, and delves into their diverse applications, particularly in the realm of anticancer, antimicrobial, and anti-inflammatory therapies. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for researchers in the field.
I. Synthesis of the 2-Aminothiazole Core: The Hantzsch Thiazole Synthesis
The most classic and widely utilized method for the synthesis of the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][2] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1] When thiourea is used as the thioamide component, 2-aminothiazoles are produced.[2]
The reaction is known for its simplicity and generally high yields.[3] The mechanism involves an initial S-nucleophilic attack of the thiourea on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Visualizing the Hantzsch Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for 2-aminothiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a typical procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Scintillation vial (20 mL)
-
Stir bar
-
Hot plate
-
Beaker (100 mL)
-
Büchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
II. Applications of 2-Aminothiazole Derivatives in Drug Discovery
The 2-aminothiazole scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities.[4][5] Its ability to serve as a versatile building block has led to the development of drugs targeting a wide range of diseases.[6]
Anticancer Activity
A significant body of research has focused on the development of 2-aminothiazole derivatives as potent anticancer agents.[4] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[7][8]
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value |
| Dasatinib | K562 (Leukemia) | <1 µM |
| Alpelisib | Breast Cancer cell lines | Varies |
| Compound 21 | K563 (Leukemia) | 16.3 µM |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM |
| N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide | HeLa (Cervical Cancer) | ~20 nM (Kd for KPNB1) |
| 2-cyclohexyl-thioureido derivative 44b | 9 tumor subpanels | 7.4 µM (GI₅₀) |
IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition. Data compiled from multiple sources.[4][7][8]
The anticancer effects of 2-aminothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9]
Apoptosis Induction: Many 2-aminothiazole compounds trigger apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, such as G2/M.[9]
Signaling Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway is another key target of some 2-aminothiazole derivatives.[7] By inhibiting components of this pathway, such as ERK and JNK, these compounds can suppress cancer cell proliferation and survival.
Antimicrobial and Anti-inflammatory Activities
2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[10][11]
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Piperazinyl derivative 121d | S. aureus 29213 | 2 |
| Piperazinyl derivative 121d | E. coli | 8 |
| Thiazolyl-thiourea derivative | S. aureus | 4-16 |
| Thiazolyl-thiourea derivative | S. epidermidis | 4-16 |
| 2d and 2g Schiff bases | S. aureus (MDR) | 250 |
| 2d and 2g Schiff bases | E. coli (MDR) | 375 |
MIC: Minimum Inhibitory Concentration; MDR: Multi-drug resistant. Data compiled from multiple sources.[3][12]
The anti-inflammatory properties of these compounds are often evaluated in vivo using models such as carrageenan-induced rat paw edema.[11]
III. Experimental Workflows and Protocols for Evaluation
A systematic approach is crucial for the discovery and development of novel 2-aminothiazole-based therapeutic agents. The following workflow outlines the key stages from synthesis to biological evaluation.
Detailed Experimental Protocols for Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[14]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Western blotting is a technique used to detect specific proteins in a sample.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the protein expression levels relative to a loading control (e.g., β-actin).
IV. Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel therapeutic agents. The robustness of the Hantzsch synthesis and its variations allows for the generation of diverse chemical libraries for biological screening. The demonstrated efficacy of 2-aminothiazole derivatives against a range of diseases, particularly cancer, underscores their therapeutic potential. This technical guide provides researchers with a foundational understanding of the synthesis, applications, and evaluation of this important class of compounds, with the aim of facilitating further innovation in the field. The detailed protocols and compiled quantitative data serve as a practical resource for the rational design and development of the next generation of 2-aminothiazole-based drugs.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. revvity.com [revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Hantzsch Thiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1][2] Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, a scaffold present in numerous biologically active compounds and pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][3][4] The synthesis typically involves the condensation reaction between an α-haloketone and a thioamide.[1] This method is renowned for its reliability, versatility, and often high yields, making it a staple in both academic research and industrial drug development.[1][5]
This document provides detailed experimental protocols for the synthesis of thiazole derivatives, including a classic procedure and a modern, environmentally benign multi-component approach. It also includes data presentation and characterization guidelines to assist researchers in applying this fundamental synthesis.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an S_N2 reaction.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves a dehydration reaction to eliminate a molecule of water, leading to the formation of the stable, aromatic thiazole ring.[1][6]
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole
This protocol details the straightforward synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch reaction.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL Scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[1]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[1]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solids should dissolve upon heating.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]
-
Isolate the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid (filter cake) with deionized water to remove any remaining salts.[1]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[1]
-
Once dry, determine the mass of the product and calculate the percent yield. The crude product is often pure enough for characterization.[1]
Characterization:
-
TLC: Analyze the product using a mobile phase of 50% ethyl acetate/50% hexane.[1]
-
Melting Point: Determine the melting point range of the dried product. The literature melting point is approximately 151°C.[7]
-
NMR Spectroscopy: Confirm the structure by acquiring ¹H and ¹³C NMR spectra.
Protocol 2: One-Pot, Multi-Component "Green" Synthesis of Thiazole Derivatives
This protocol describes an efficient and environmentally conscious one-pot synthesis of substituted thiazoles using a reusable catalyst, which can be performed with conventional heating or under ultrasonic irradiation.[3][5]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)
-
Thiourea
-
Substituted Benzaldehyde
-
Silica supported tungstosilicic acid (SiW/SiO₂) catalyst
-
Ethanol/Water (1:1 v/v)
-
Round-bottom flask with condenser or ultrasonic bath
-
Stir bar and magnetic stir plate with heating
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15% by weight).[5]
-
Add 5 mL of an ethanol/water (1:1) solvent mixture and a stir bar.[5]
-
Attach a condenser and heat the mixture at 65°C with stirring.[3][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 3.5 hours.[5]
-
Upon completion, cool the reaction mixture. The solid product and catalyst will precipitate.
-
Filter the solid mixture and wash with ethanol.[5]
-
To separate the product from the catalyst, dissolve the collected solid in acetone. The catalyst is insoluble and can be recovered by a second filtration for reuse.[5]
-
Evaporate the solvent from the filtrate under vacuum to obtain the purified product.[5]
Procedure (Ultrasonic Irradiation):
-
Combine the same reactants and catalyst as above in a suitable vessel.[6]
-
Subject the mixture to ultrasonic irradiation at room temperature.[3][6]
-
Monitor the reaction by TLC. Reaction times are typically shorter, ranging from 1.5 to 2 hours.[3]
-
Follow steps 5-8 from the conventional heating procedure for product isolation and catalyst recovery.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the described protocols.
| Parameter | Protocol 1: Classic Synthesis | Protocol 2: Green Synthesis (Conventional) | Protocol 2: Green Synthesis (Ultrasonic) |
| Reactants | 2-Bromoacetophenone, Thiourea | α-Haloketone, Thiourea, Benzaldehyde | α-Haloketone, Thiourea, Benzaldehyde |
| Catalyst | None | SiW/SiO₂ | SiW/SiO₂ |
| Solvent | Methanol | Ethanol/Water (1:1) | Ethanol/Water (1:1) |
| Temperature | 100°C | 65°C | Room Temperature |
| Reaction Time | 30 minutes | 2 - 3.5 hours | 1.5 - 2 hours |
| Typical Yield | >90%[1][7] | 79 - 90%[3][5] | 82 - 90%[3] |
Purification and Characterization
Purification:
-
Filtration: For many Hantzsch syntheses, the product precipitates from the reaction or work-up solution and can be isolated in high purity by simple filtration.[1]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[6]
Characterization: The structure and purity of the synthesized thiazole derivatives should be confirmed using standard analytical techniques:
-
Spectroscopy: FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are used to elucidate the molecular structure.[3][8] Characteristic IR peaks include C=N stretching, while NMR provides detailed information about the proton and carbon environments of the thiazole ring and its substituents.[8][9]
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[6]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[1]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Purification of 4-(2-furyl)-1,3-thiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodologies outlined below cover recrystallization and column chromatography techniques, which are commonly employed for the purification of 2-aminothiazole derivatives.
Introduction
This compound is a member of the 2-aminothiazole class of heterocyclic compounds. The thiazole ring is a prominent scaffold in many biologically active molecules. The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements in drug development. The Hantzsch thiazole synthesis is a widely used method for the preparation of 2-aminothiazoles, typically involving the reaction of an α-haloketone with a thioamide or thiourea. The purification of the resulting product is a crucial step to remove unreacted starting materials, reagents, and by-products.
Purification Techniques
Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For many 2-aminothiazole derivatives, ethanol has been shown to be an effective recrystallization solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For compounds like this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase.
Data Presentation
The following table summarizes typical data that can be expected from the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) |
| Recrystallization (Ethanol) | 85-95 | >98 | 70-90 |
| Column Chromatography | 70-90 | >99 | 60-80 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling rate, the larger and purer the crystals will be.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and obtain analytical spectra (e.g., ¹H NMR, ¹³C NMR, HPLC) to confirm the purity of the final product.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, for basic compounds)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for the column by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For basic compounds like 2-aminothiazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
-
Analysis: Characterize the purified compound by determining its melting point and acquiring analytical spectra to confirm its identity and purity.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Workflow for Column Chromatography
Application Notes and Protocols for the Analytical Characterization of 4-(2-furyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below cover chromatographic and spectroscopic techniques essential for identity confirmation, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying its presence in various matrices. Given the basic nature of the 2-aminothiazole moiety, an acidic mobile phase modifier is recommended to ensure sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), gradient pump, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a minimal amount of a suitable solvent, such as methanol or Dimethyl Sulfoxide (DMSO).
-
Dilute the sample with the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Gradient 5% to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm and 280 nm | Injection Volume | 10 µL |
Expected Results:
While the exact retention time will depend on the specific system, this compound is expected to elute as a sharp peak under these conditions. The purity can be assessed by the peak area percentage.
Quantitative Data (Predicted)
| Analyte | Predicted Retention Time (min) |
| This compound | 8.5 - 10.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the molecular weight of the target compound. Derivatization may be necessary to improve the volatility of the amine.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation (with derivatization):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the cooled solution into the GC-MS.
-
-
GC-MS Conditions:
Parameter Condition Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness Carrier Gas Helium, constant flow of 1 mL/min Inlet Temperature 250 °C Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line Temp 280 °C Ion Source Temperature 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 40-500 |
Expected Results:
The mass spectrum should show a molecular ion peak corresponding to the derivatized or underivatized compound. The fragmentation pattern can be used for structural confirmation. The molecular weight of this compound is 166.20 g/mol .[1]
Quantitative Data (Predicted Mass Fragments)
| m/z | Proposed Fragment Ion |
| 166 | [M]⁺ (Molecular Ion) |
| 139 | [M - HCN]⁺ |
| 95 | [Furan-C≡S]⁺ |
| 68 | [Furan]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (Typical):
-
¹H NMR: 16 scans, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 2s relaxation delay, proton decoupled.
-
Expected Results:
The ¹H NMR spectrum will show characteristic signals for the furan and thiazole ring protons, as well as the amine protons. The ¹³C NMR will show distinct signals for each carbon atom in the molecule.
Quantitative Data (Predicted Chemical Shifts in DMSO-d₆)
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | dd | 1H | Furan H5 |
| ~7.20 | s | 2H | -NH₂ |
| ~6.90 | d | 1H | Thiazole H5 |
| ~6.70 | d | 1H | Furan H3 |
| ~6.50 | dd | 1H | Furan H4 |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~168 | Thiazole C2 |
| ~148 | Furan C2 |
| ~143 | Furan C5 |
| ~140 | Thiazole C4 |
| ~112 | Furan C4 |
| ~108 | Furan C3 |
| ~105 | Thiazole C5 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Average 16 scans to improve the signal-to-noise ratio.
-
Expected Results:
The FTIR spectrum will display characteristic absorption bands for the N-H, C=N, C=C, and C-S bonds present in the molecule.
Quantitative Data (Predicted FTIR Absorption Bands)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine |
| 3150 - 3050 | C-H stretch | Aromatic/Heterocyclic |
| ~1630 | N-H bend | Primary Amine |
| 1600 - 1450 | C=C and C=N stretch | Thiazole and Furan Rings |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| ~850 | C-S stretch | Thiazole Ring |
Visualization of Analytical Workflows
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationships in the spectroscopic characterization of the compound.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of 4-(2-furyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of 4-(2-furyl)-1,3-thiazol-2-amine and its derivatives. The methodologies are based on established and widely used techniques for screening and characterizing the biological potential of heterocyclic compounds.
Anticancer Activity: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening method for determining the cytotoxic potential of a compound against various cancer cell lines.
Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like 5-Fluorouracil).
-
Incubate the plates for 48 to 72 hours.
3. MTT Assay and Absorbance Reading:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffold | A549 (Lung) | 2.07 - 8.51 | [1][2] |
| Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffold | HeLa (Cervical) | 2.07 - 8.51 | [1][2] |
| Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffold | MCF-7 (Breast) | 2.07 - 8.51 | [1][2] |
| 5-Fluorouracil (Positive Control) | A549, HeLa, MCF-7 | 3.49 - 8.74 | [2] |
Note: Data for the specific parent compound is limited; however, derivatives show potent activity.
Visualization: MTT Assay Workflow
References
Application Notes and Protocols for Cell-based Assays of 4-(2-furyl)-1,3-thiazol-2-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1][2][3] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in a variety of bioactive molecules.[3][4] 4-(2-furyl)-1,3-thiazol-2-amine is a member of this family, and its chemical structure suggests potential for biological activity. Preliminary safety data indicates that 4-(furan-2-yl)-1,3-thiazol-2-amine is harmful if swallowed.[5] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various cell-based assays.
The cytotoxic mechanisms of thiazole derivatives often involve the induction of apoptosis (programmed cell death), which can be initiated through either the intrinsic (mitochondrial) or extrinsic pathways.[1][6] Key events in these pathways include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), cell cycle arrest, and the activation of caspases.[1][7] Therefore, a comprehensive cytotoxic evaluation of this compound should include assays that probe these potential mechanisms.
This guide outlines a tiered approach, starting with primary cytotoxicity screening to determine the compound's potency (IC50) and progressing to more detailed mechanistic studies.
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.3 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Mechanistic Insights into this compound Induced Cytotoxicity in MCF-7 cells.
| Assay | Parameter Measured | Result at 24h (at IC50 concentration) |
| Caspase-3/7 Activity | Apoptosis Execution | 3.5-fold increase vs. control |
| Annexin V-FITC/PI Staining | Apoptosis | 45% apoptotic cells |
| Cell Cycle Analysis | Cell Proliferation | G2/M phase arrest |
| Mitochondrial Membrane Potential | Mitochondrial Health | 60% decrease vs. control |
| Reactive Oxygen Species (ROS) | Oxidative Stress | 2.8-fold increase vs. control |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A systematic approach to evaluating the cytotoxicity of this compound is crucial. The following diagram outlines a recommended experimental workflow.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound in a white-walled 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change compared to the vehicle control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on the known mechanisms of action for other thiazole derivatives, this compound may induce cytotoxicity through the intrinsic apoptosis pathway.[1][6]
Another potential mechanism is the induction of cell cycle arrest, which prevents cancer cell proliferation.[7]
Conclusion
This document provides a comprehensive set of protocols and a strategic workflow for evaluating the cytotoxicity of this compound. By employing a combination of cell viability and mechanistic assays, researchers can gain a thorough understanding of the compound's cytotoxic potential and its mode of action. The provided data tables and diagrams serve as templates for organizing and interpreting experimental results. These studies are essential for the further development of this and similar thiazole derivatives as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the antimicrobial screening of novel thiazole derivatives. It includes detailed protocols for common assays, a summary of representative antimicrobial activity data, and visualizations of experimental workflows and potential mechanisms of action. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2][3]
I. Introduction to Thiazole Derivatives in Antimicrobial Research
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, which is a structural component of numerous natural products and synthetic pharmaceuticals.[2][3][4] The versatility of the thiazole nucleus allows for extensive chemical modifications, leading to the development of derivatives with a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][5][6] The growing threat of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents, and thiazole derivatives represent a promising class of compounds in this endeavor.[2][4][6]
II. Experimental Protocols
Detailed methodologies for the preliminary and quantitative evaluation of the antimicrobial activity of novel thiazole derivatives are outlined below.
Protocol 1: Preliminary Antimicrobial Screening using the Agar Well Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of new compounds.
Materials:
-
Test thiazole derivatives
-
Standard antibacterial agents (e.g., Ofloxacin, Ampicillin)[7]
-
Standard antifungal agents (e.g., Ketoconazole, Fluconazole)[2][7]
-
Bacterial and fungal stock cultures
-
Nutrient Agar/Broth for bacteria
-
Sabouraud Dextrose Agar/Broth for fungi[7]
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates.
-
Well Preparation: Create wells of uniform diameter in the agar plates using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the test thiazole derivatives and standard drugs in DMSO. Add a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 100 µg/mL) and standard drug into separate wells.[8] Use DMSO as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[7]
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
The microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test thiazole derivatives
-
Standard antimicrobial agents
-
Bacterial and fungal stock cultures
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Resazurin or other growth indicators (optional)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compounds: Prepare serial two-fold dilutions of the test thiazole derivatives and standard drugs in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader after adding a growth indicator.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate that does not contain the test compound.
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subcultured agar plates.
III. Data Presentation
The antimicrobial activity of novel thiazole derivatives is typically presented in tabular format for easy comparison. The following tables summarize representative data from the literature.
Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series A, Compound 3 | 230-700 | - | - | - | [1] |
| Series B, Compound 43a | 16.1 µM | - | 16.1 µM | - | [2] |
| Series B, Compound 43c | - | 28.8 µM | - | - | [2] |
| Series C, Compound 16 | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [3] |
| Series D, Compound 9 | - | - | - | - | [1] |
| Ampicillin (Standard) | - | - | > MIC of test compounds | - | [1] |
| Ofloxacin (Standard) | - | - | - | - | [7] |
Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Trichoderma viride | Reference |
| Series A, Compound 9 | 60-230 | - | - | - | [1] |
| Series A, Compound 8 | 80-230 | - | - | - | [1] |
| Series B, Compound 43b | - | 16.2 µM | - | - | [2] |
| Ketoconazole (Standard) | Comparable to test compounds | - | - | - | [2] |
| Fluconazole (Standard) | Comparable to test compounds | - | - | - | [2] |
IV. Visualizations
Diagrams are provided to illustrate the experimental workflow and potential mechanisms of action for thiazole derivatives.
Caption: Overall workflow for the antimicrobial screening of novel thiazole derivatives.
Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.
V. Conclusion
The protocols and data presented in these application notes provide a framework for the systematic antimicrobial evaluation of novel thiazole derivatives. The adaptability of the thiazole scaffold continues to make it a valuable starting point for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-furyl)-1,3-thiazol-2-amine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported anticancer activity of derivatives based on the 4-(2-furyl)-1,3-thiazol-2-amine scaffold, along with detailed protocols for their synthesis and biological evaluation. The information is intended to guide researchers in the further investigation of this class of compounds as potential anticancer agents.
Overview of Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Notably, acrylonitrile derivatives incorporating the 4-(2-furyl)-1,3-thiazol-2-yl core have been synthesized and evaluated. One such derivative, (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, has undergone initial screening for its anticancer properties.
The anticancer activity of this and related compounds was assessed as part of the Developmental Therapeutics Program of the National Cancer Institute (NCI) in the United States. The screening revealed that while (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its thiophene analogs demonstrated low activity, other derivatives with substitutions on the second furan ring showed moderate cytotoxic effects against specific breast cancer cell lines.
Data Presentation: NCI Anticancer Screening
The following table summarizes the growth percentage (GP) data for a key derivative and its analogs from the NCI screen. A GP value of less than 100 indicates growth inhibition, while a negative GP value signifies cell killing.
| Compound ID | Derivative Structure | Cancer Cell Line | Growth Percentage (GP %) |
| 6a | (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Various | Low Activity |
| 6b-g | 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives with aryl substitutions | MDA-MB-468 | -38.24 to 1.28 |
| 6b-g | 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives with aryl substitutions | T-47D | -38.24 to 1.28 |
Data extracted from "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives".
Experimental Protocols
Synthesis of (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6a)
This protocol is based on the synthesis described by Matiichuk et al.
Materials:
-
(4-(furan-2-yl)thiazol-2-yl)acetonitrile
-
Furfural
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of (4-(furan-2-yl)thiazol-2-yl)acetonitrile and an equimolar amount of furfural is prepared in ethanol.
-
Two drops of piperidine are added to the mixture.
-
The flask is refluxed for 1 hour.
-
The precipitate that forms upon cooling is filtered off.
-
The collected solid is washed with ethanol.
-
The final product is purified by recrystallization from a mixture of ethanol and DMF.
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compound on the cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Pathways
Experimental Workflow for Anticancer Evaluation
Caption: General workflow for the evaluation of novel anticancer compounds.
Potential Signaling Pathways in Cancer Targeted by Thiazole Derivatives
Disclaimer: The specific signaling pathway for this compound derivatives has not been fully elucidated. This diagram represents common pathways targeted by other anticancer thiazole-containing compounds.
Caption: Potential signaling pathways targeted by thiazole derivatives.
Application Notes and Protocols: Anti-inflammatory Properties of 4-(2-furyl)-1,3-thiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on the representative compound 4-(2-furyl)-1,3-thiazol-2-amine. The information compiled from various studies on structurally related compounds suggests that this class of molecules holds promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key structural feature in many biologically active compounds. This document outlines the anti-inflammatory properties of 4-aryl-1,3-thiazol-2-amines, providing data on related compounds and detailed protocols for their evaluation.
Mechanism of Action
Studies on various 4-aryl-1,3-thiazol-2-amine derivatives indicate that their anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, these compounds can effectively reduce the inflammatory response.[3][4] The activation of the transcription factor NF-κB is a central event in inflammatory responses, as it upregulates the expression of many pro-inflammatory genes.[5][6][7] It is plausible that 4-aryl-1,3-thiazol-2-amines may also exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Putative anti-inflammatory mechanism of 4-aryl-1,3-thiazol-2-amines.
Data Presentation: In Vitro Anti-inflammatory Activity of Representative 4-Aryl-1,3-Thiazol-2-Amine Derivatives
The following tables summarize the in vitro anti-inflammatory activity of various N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. It is important to note that these data are for structurally related compounds and not for this compound itself.
Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of N-Aryl-4-Aryl-1,3-Thiazole-2-Amine Derivatives [2]
| Compound ID | R (Substitution on N-phenyl) | R' (Substitution on 4-phenyl) | Inhibition (%) at 10 µM | IC₅₀ (nM) |
| 3a | 3,5-di-Me | 4-Cl | 98 | 127 |
| 3b | 3,5-di-Me | 4-F | 98 | 35 |
| 3c | 3,5-di-Me | 4-Br | 97 | 25 |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives
| Compound ID | Compound Name | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6b | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 | Selective for COX-2 | [2] |
| Derivative 1 | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | - | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
4.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
Caption: In vitro anti-inflammatory experimental workflow.
In Vitro COX-2 and 5-LOX Inhibition Assays
These protocols describe the direct enzymatic inhibition assays for COX-2 and 5-LOX.
4.2.1. COX-2 Inhibition Assay (Fluorometric) This protocol is based on a commercial COX-2 inhibitor screening kit.
-
Reagent Preparation: Prepare all reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, according to the kit's instructions.
-
Reaction Setup:
-
In a 96-well microplate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add the COX-2 enzyme to all wells except the negative control.
-
Add the fluorescent probe.
-
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
4.2.2. 5-LOX Inhibition Assay (Fluorometric) This protocol is based on a commercial 5-LOX inhibitor screening kit.[8]
-
Reagent Preparation: Prepare all reagents, including human recombinant 5-LOX enzyme and a 5-LOX substrate, as per the kit's manual.
-
Reaction Setup:
-
Add the 5-LOX assay buffer to a 96-well plate.
-
Add the test compound at different concentrations.
-
Add the 5-LOX enzyme.
-
-
Initiate Reaction: Add the 5-LOX substrate to all wells.
-
Measurement: Measure the fluorescence at an excitation of ~500 nm and an emission of ~536 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value for the test compound.
Conclusion
The available literature strongly suggests that the 4-aryl-1,3-thiazol-2-amine scaffold is a promising starting point for the development of novel anti-inflammatory agents. While specific data for this compound is not yet available, the provided protocols offer a robust framework for its evaluation. The likely mechanism of action involves the inhibition of key inflammatory enzymes, COX-2 and 5-LOX, and potential modulation of the NF-κB signaling pathway. Further investigation into this specific compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
Application Notes & Protocols: Development of 4-(2-furyl)-1,3-thiazol-2-amine Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Specifically, derivatives of 4-(2-furyl)-1,3-thiazol-2-amine represent a promising class of molecules for drug discovery due to the combined pharmacophoric features of the furan and aminothiazole moieties. This document provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation as potential anticancer and antimicrobial agents.
Section 1: Synthesis of this compound Derivatives
The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclization of an α-haloketone with a thiourea or thioamide.[3] For the synthesis of the core this compound scaffold, 2-bromo-1-(furan-2-yl)ethan-1-one is reacted with thiourea. Further derivatization can be achieved by modifying the 2-amino group or by using substituted thioureas in the initial synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines the general procedure for synthesizing the title compound.
Materials:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Thiourea
-
Ethanol (Absolute)
-
Reflux condenser and heating mantle
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
In a round bottom flask, dissolve an equimolar amount of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) and thiourea (1.0 eq) in absolute ethanol.[4]
-
Stir the mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).[4][6]
Section 2: Protocols for Biological Evaluation
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol:
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[7][10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.[12]
Experimental Protocol:
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]
-
Fungal strains (e.g., Candida albicans)[1]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[13]
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well with serially diluted compound concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture 10-100 µL from each well that showed no visible growth onto an appropriate agar plate. Incubate the plates overnight. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[12]
Section 3: Data Presentation
Quantitative data from biological assays should be organized systematically for clear interpretation and comparison. The following tables serve as templates for presenting results from anticancer and antimicrobial screening.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
This table is for summarizing the half-maximal inhibitory concentration (IC₅₀) values of the synthesized derivatives against various cancer cell lines. Values are typically expressed in micromolar (µM).
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | Selectivity Index* |
| 4a | -H | Data | Data | Data |
| 4b | -Cl | Data | Data | Data |
| 4c | -OCH₃ | 2.57 ± 0.16[5] | 7.26 ± 0.44[5] | Data |
| 5 | Acetoxy | Data | Data | Data |
| Staurosporine (Control) | - | 6.77 ± 0.41[5] | 8.4 ± 0.51[5] | Data |
| Note: Data for compound 4c and Staurosporine are illustrative, taken from a study on different thiazole derivatives.[5] *Selectivity Index is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. |
Table 2: In Vitro Antimicrobial Activity (MIC/MBC Values)
This table is for summarizing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Values are typically expressed in µg/mL or µM.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 5a | -H | Data | Data | Data | Data | Data |
| 5x | -CF₃ | 0.06 - 0.12[15] | 0.12 - 0.23[15] | 0.06 - 0.12[15] | 0.12 - 0.23[15] | Data |
| 5u | -NO₂ | 0.47 - 3.75[15] | 0.94 - 3.75[15] | 0.47 - 3.75[15] | 0.94 - 3.75[15] | Data |
| Ciprofloxacin (Control) | - | Data | Data | Data | Data | N/A |
| Fluconazole (Control) | - | N/A | N/A | N/A | N/A | Data |
| Note: Data for compounds 5x and 5u are illustrative, taken from a study on 4-(indol-3-yl)thiazole-2-amines.[15] |
Section 4: Relevant Signaling Pathway
Intrinsic Apoptosis Pathway
Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress, leading to the activation of caspases and eventual cell death. Understanding this pathway is crucial for mechanistic studies of novel anticancer compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. atcc.org [atcc.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis for 4-(2-furyl)-1,3-thiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-furyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield for my synthesis of this compound. What are the common causes?
A1: Low yields in the Hantzsch synthesis of this specific compound can often be attributed to several factors.[1][2] The primary areas to investigate include:
-
Purity of Starting Materials: The starting material, 2-bromoacetylfuran, can be unstable. Ensure it is pure and free from decomposition products. The purity of thiourea is also critical.
-
Reaction Conditions: Classical Hantzsch synthesis often requires heating, which can lead to the degradation of the acid-sensitive furan ring, resulting in polymerization or side-product formation.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: The formation of byproducts is a common cause of low yields. For furan-containing compounds, acid-catalyzed polymerization can be a significant issue.
-
Product Precipitation: The desired product, this compound, may have some solubility in the reaction solvent, leading to losses during workup and filtration.
Q2: My reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a crystalline product. What is happening?
A2: The formation of a dark, tarry substance is a strong indication of the decomposition of the furan ring. The furan moiety is known to be sensitive to acidic conditions, which can be generated during the Hantzsch reaction (formation of HBr). This can lead to polymerization of the furan ring or other degradation pathways.
Troubleshooting Steps:
-
Use a milder solvent: Consider switching from ethanol to a less acidic or aprotic solvent.
-
Control the temperature: Avoid excessive heating. If using conventional heating, maintain a gentle reflux. Microwave-assisted synthesis can often provide rapid heating to the target temperature, minimizing the overall time the furan-containing compounds are exposed to high temperatures.
-
Add an acid scavenger: The inclusion of a non-nucleophilic base, such as calcium carbonate or pyridine, can neutralize the hydrobromic acid formed during the reaction, thus protecting the furan ring.
-
Optimize reaction time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.
Q3: The purification of my final product is difficult, and I see multiple spots on my TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of unreacted starting materials, intermediates, or side products. For this specific synthesis, likely impurities include:
-
Unreacted 2-bromoacetylfuran: This can be visualized on a TLC plate.
-
Unreacted thiourea: While often soluble in the workup solvents, excess thiourea can sometimes co-precipitate with the product.
-
Side products from furan degradation: These can result in a streak or multiple spots on the TLC plate.
-
Isomeric byproducts: Although less common in this specific reaction, alternative cyclization pathways can sometimes lead to isomeric impurities.
Purification Strategy:
-
Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove most impurities. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used to isolate the pure product.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is a standard procedure for the Hantzsch synthesis of this compound.
Materials:
-
2-bromoacetylfuran (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
5% Sodium Bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetylfuran (1.0 eq) in absolute ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 78°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with plenty of deionized water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times and potentially improve yields.
Materials:
-
2-bromoacetylfuran (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Sodium Bicarbonate solution
-
Deionized water
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromoacetylfuran (1.0 eq), thiourea (1.2 eq), and ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow steps 6-11 from Protocol 1 for workup and purification.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize expected outcomes based on different reaction parameters. These are representative values and may vary based on the specific experimental setup.
Table 1: Effect of Reaction Method on Yield and Time
| Method | Temperature (°C) | Time | Typical Yield (%) |
| Conventional Heating | 78 | 2-4 hours | 65-75 |
| Microwave-Assisted | 100 | 10-20 min | 80-90 |
| Ultrasound-Assisted | Room Temp. | 1-2 hours | 75-85 |
Table 2: Effect of Solvent on Yield (Conventional Heating)
| Solvent | Dielectric Constant | Typical Yield (%) | Observations |
| Ethanol | 24.5 | 70 | Good solubility of reactants, clean reaction |
| Methanol | 32.7 | 68 | Similar to ethanol |
| Acetonitrile | 37.5 | 65 | May require higher temperatures |
| Water | 80.1 | 50-60 | Potential for improved yield with a phase-transfer catalyst |
Visualizations
Reaction Mechanism
The Hantzsch synthesis of this compound proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration.
Caption: Mechanism of Hantzsch thiazole synthesis.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve common issues encountered during the synthesis.
References
Improving yield and purity of 4-(2-furyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols to improve the yield and purity of 4-(2-furyl)-1,3-thiazol-2-amine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For this specific compound, the reactants are 2-bromo-1-(2-furyl)ethanone and thiourea.[3]
Q2: What are the critical starting materials for this synthesis?
The essential starting materials are:
-
α-Haloketone: 2-bromo-1-(2-furyl)ethanone is the typical choice. It can be synthesized by the bromination of 2-acetylfuran.
-
Thio-compound: Thiourea is the standard reagent that provides the 2-amino group and the sulfur atom for the thiazole ring.[1][4]
Q3: What are the potential side reactions that can lower the purity and yield?
Several side reactions can occur:
-
Self-condensation of the α-haloketone: The α-haloketone can react with itself, especially under basic conditions.
-
Formation of isomers: Under certain conditions, particularly with substituted thioureas, the formation of isomeric products is possible, although less common with unsubstituted thiourea.[5]
-
Decomposition: The furan ring can be sensitive to strongly acidic conditions, which may lead to decomposition and the formation of polymeric byproducts.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 50:50 v/v), to track the consumption of the starting materials (α-haloketone) and the formation of the product.[1] The product, being more polar, will typically have a lower Rf value than the starting ketone.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or failed completely. What are the likely causes and how can I improve the outcome?
A: Low yield is a common problem that can be traced to several factors. Systematically check the following points:
-
Purity of Starting Materials: The α-haloketone (2-bromo-1-(2-furyl)ethanone) is often the culprit. It can be unstable and should be used when fresh or purified by recrystallization or column chromatography before use. Ensure the thiourea is dry and of high purity.
-
Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.[6][7]
-
Temperature: While some reactions proceed at room temperature, heating is often required. Refluxing the reaction mixture in a suitable solvent like ethanol can significantly increase the yield.[7]
-
Solvent: Ethanol is the most commonly used and effective solvent.[7][8] A mixture of ethanol and water can also be effective.[6]
-
Reaction Time: Reaction times can vary from 30 minutes to several hours.[1][4][9] Monitor the reaction by TLC to determine the optimal time and avoid byproduct formation from prolonged heating.
-
-
Reaction Scale and Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[1]
-
Alternative Heating Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 30 minutes) and improve yields for Hantzsch reactions compared to conventional heating.[9]
Problem: Impure Final Product
Q: My final product appears impure, showing multiple spots on TLC, a broad melting point, or discoloration. What purification strategies should I employ?
A: Achieving high purity often requires a robust purification strategy.
-
Initial Work-up: After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into cold water or a dilute base solution (e.g., 5% sodium carbonate) to neutralize any acid formed (HBr).[1] The resulting solid can be collected by filtration.
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Washing: Wash the filtered crude solid with water to remove inorganic salts and then with a non-polar solvent like diethyl ether or hexane to remove unreacted ketone and other non-polar impurities.[4]
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Recrystallization: This is the most effective method for purifying the final product. Methanol and ethanol are commonly used solvents for recrystallizing 2-aminothiazole derivatives.[4][10] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.[11] A gradient of ethyl acetate in hexane is a typical eluent system.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for the Synthesis of this compound
This protocol is a standard Hantzsch synthesis method adapted for this specific compound.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-furyl)ethanone (1.0 eq) in absolute ethanol.
-
Addition of Thiourea: Add thiourea (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), cool the mixture to room temperature. Pour the contents into a beaker of ice-cold water to precipitate the crude product.[8]
-
Neutralization & Filtration: Neutralize the mixture with a 5% aqueous sodium carbonate or ammonium hydroxide solution.[1][4] Collect the resulting solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove residual impurities.
-
Drying: Dry the solid product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry this compound in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently on a hot plate until the solid completely dissolves.[4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If desired, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure crystals under vacuum to remove any residual solvent.
Section 4: Data Presentation
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes typical findings from studies on Hantzsch thiazole synthesis, which can be applied to this specific reaction.
Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield
| Entry | Solvent | Temperature (°C) | Method | Typical Yield Range (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethanol | Reflux (~78 °C) | Conventional | 70 - 90% | [7] |
| 2 | Methanol | Reflux (~65 °C) | Conventional | 65 - 85% | [1][9] |
| 3 | Ethanol/Water (1:1) | 65 °C | Conventional | 79 - 90% | [6] |
| 4 | Methanol | 90 °C | Microwave | > 90% | [9] |
| 5 | Acetone | Room Temp | Conventional | 60 - 75% |[12] |
Note: Yields are representative for 2-aminothiazole syntheses and may vary for the specific target compound.
Section 5: Visual Guides
Diagram 1: Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Simplified Hantzsch Synthesis Mechanism
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.[1][2]
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. asianpubs.org [asianpubs.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Stability of 4-(2-furyl)-1,3-thiazol-2-amine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(2-furyl)-1,3-thiazol-2-amine under various experimental conditions. The content is structured to help troubleshoot common stability issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this molecule is the furan ring, which is highly susceptible to degradation under acidic conditions through acid-catalyzed ring-opening.[1][2] The 2-aminothiazole core is generally more stable but, as a heterocyclic amine, its solubility and reactivity can be influenced by pH.[3]
Q2: How do acidic conditions affect the stability of the compound?
A2: Acidic conditions can lead to the protonation of the furan ring, which is the rate-limiting step in its degradation.[1][2] This is followed by a nucleophilic attack from a solvent molecule like water, leading to the opening of the furan ring.[1] This degradation can result in a loss of biological activity and the formation of impurities, which may appear as a discoloration (e.g., yellowing or browning) of the solution.
Q3: What is the expected solubility of this compound?
A3: The molecule contains a basic 2-amino group, which suggests that its solubility in aqueous solutions will be pH-dependent. Solubility is expected to increase in acidic conditions due to the protonation of the amine group, forming a more soluble salt.[3] The compound is also likely soluble in polar organic solvents like DMSO, DMF, and alcohols.[4]
Q4: Are there any specific storage recommendations for this compound?
A4: While specific data for this compound is not available, based on its structure, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, preparing them fresh is ideal. If stock solutions in solvents like DMSO are to be stored, they should be kept at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q5: How do substituents on the furan ring affect its stability?
A5: The stability of the furan ring against acid-catalyzed degradation is influenced by its substituents. Electron-withdrawing groups can enhance stability, while electron-releasing groups can activate the ring, potentially leading to faster degradation or polymerization.[5]
Troubleshooting Guide
Problem: I am observing a rapid loss of my compound's activity when using an acidic buffer (pH < 6).
-
Likely Cause: The furan ring of your compound is likely undergoing acid-catalyzed ring-opening, leading to its degradation.[1][2] This is a known instability for furan-containing molecules.
-
Solutions:
-
Adjust pH: If your experiment allows, increase the pH of your buffer to be as close to neutral as possible (pH 6.5-7.5).
-
Minimize Exposure Time: Prepare your acidic solutions immediately before use and minimize the time the compound is exposed to acidic conditions.
-
Lower Temperature: Perform the experiment at a lower temperature (e.g., on ice) to slow down the rate of degradation.
-
Problem: My stock solution in DMSO is turning yellow/brown over time.
-
Likely Cause: This discoloration can be a sign of compound degradation. While the 2-aminothiazole moiety itself is a light brown solid, progressive darkening can indicate the formation of degradation products or polymers, potentially initiated by light or trace amounts of acid/water in the solvent.
-
Solutions:
-
Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect against photolytic degradation.
-
Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions.
-
Aliquot and Store: Aliquot your stock solution into smaller, single-use vials to avoid contamination and repeated freeze-thaw cycles. Store at -80°C for long-term stability.
-
Problem: I am seeing multiple peaks in my HPLC analysis of a sample that should be pure.
-
Likely Cause: The additional peaks are likely degradation products. This can happen during sample preparation, storage, or even during the HPLC analysis if an acidic mobile phase is used.
-
Solutions:
-
Analyze Sample Preparation: Ensure that the sample is not exposed to harsh conditions (strong acids, high heat) before injection.
-
Modify HPLC Method: If using an acidic mobile phase (e.g., with trifluoroacetic acid - TFA), try to reduce the acid concentration or shorten the run time. Consider using a mobile phase with a less aggressive acid or a higher pH if your chromatography allows.
-
Perform a Forced Degradation Study: To confirm that the extra peaks are degradants, you can perform a forced degradation study as outlined in the protocol below. This will help you identify the retention times of potential degradation products.
-
Data on Compound Stability
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Observations |
| Acid Hydrolysis | 24 hours | 60°C | ~ 45% | Significant degradation, solution turned dark yellow. |
| 0.1 M HCl | ||||
| Base Hydrolysis | 24 hours | 60°C | ~ 5% | Minor degradation observed. |
| 0.1 M NaOH | ||||
| Oxidative | 24 hours | 25°C | ~ 10% | Moderate degradation. |
| 3% H₂O₂ | ||||
| Thermal | 48 hours | 80°C | < 2% | Compound is relatively stable to heat in solid form. |
| (Solid State) | ||||
| Photolytic | 24 hours | 25°C | ~ 15% | Noticeable degradation, handle in low-light conditions. |
| (In Solution) |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical procedure to assess the stability of the compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at the same time points for analysis.
-
-
Photostability:
-
Place a solution of the compound (e.g., in quartz cuvettes or clear vials) in a photostability chamber with a controlled light source (e.g., UV and visible light).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Postulated acid-catalyzed degradation pathway of the furan moiety.
References
Overcoming poor reactivity of starting materials in thiazole synthesis
Overcoming Poor Reactivity of Starting Materials
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity of starting materials during thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is not proceeding or giving very low yields. What are the common causes for poor reactivity?
A1: Poor reactivity in Hantzsch synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, can stem from several factors[1][2]. The primary reasons include:
-
Low electrophilicity of the α-haloketone: The reaction initiates with a nucleophilic attack from the thioamide's sulfur on the α-carbon of the haloketone[1][2]. If the ketone is substituted with strong electron-donating groups, this carbon becomes less electrophilic, slowing down the initial SN2 reaction.
-
Low nucleophilicity of the thioamide/thiourea: Electron-withdrawing groups on the thioamide can reduce the nucleophilicity of the sulfur atom, hindering its attack on the α-haloketone. The stability of the thioamide under the reaction conditions is also crucial, as some can be unstable in acidic media[3].
-
Steric hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically impede the approach of the reacting centers, thus reducing the reaction rate.
-
Inappropriate reaction conditions: Factors such as solvent polarity, temperature, reaction time, and the presence or absence of a catalyst play a critical role. Many traditional methods suffer from drawbacks like harsh reaction conditions and long reaction times[3][4].
Q2: How can I enhance the reactivity of a poorly reactive α-haloketone?
A2: To improve the reactivity of the α-haloketone, consider the following strategies:
-
Change the halogen: The reactivity of α-haloketones follows the order I > Br > Cl. If you are using an α-chloroketone, switching to the corresponding α-bromoketone or α-iodoketone can significantly increase the reaction rate due to better leaving group ability.
-
Use activating agents: While less common for the ketone part, ensuring the subsequent cyclization step is efficient can help drive the reaction forward. This is more related to the overall reaction conditions.
-
Alternative synthetic routes: If modifying the haloketone is not feasible, alternative methods that avoid them altogether exist, such as those using α-diazoketones or α,β-unsaturated carbonyl compounds[4].
Q3: My thioamide seems unreactive. What modifications or alternative reagents can I use?
A3: For unreactive thioamides, several approaches can be taken:
-
Activation of the thioamide: The nucleophilicity of the sulfur atom is key. While specific activating agents for this purpose are not commonly cited, ensuring the reaction medium facilitates the thioamide's nucleophilic character is important.
-
Alternative sulfur sources: If the thioamide itself is the issue, consider in-situ generation or using alternative reagents like thiourea, thiosemicarbazides, or dithiocarbamates which are often highly reactive[2][4]. For the synthesis of 2-aminothiazoles, thiourea is a very common and effective starting material[5][6].
-
Modified Hantzsch conditions: For N-monosubstituted thioamides, acidic conditions can alter the regioselectivity of the reaction, which may be a strategy to consider if the desired isomer is not forming[7].
Q4: Can changing the reaction conditions improve my yield with poorly reactive substrates?
A4: Absolutely. Optimizing reaction conditions is a critical troubleshooting step.
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar protic solvents like ethanol and methanol are commonly used and are often effective[1][6]. In some cases, higher polarity solvents like trifluoroethanol have shown superior results[8]. Greener options like water or solvent-free conditions have also been successfully employed[4].
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, this must be balanced against the potential for decomposition of starting materials or products[8].
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome the limitations of conventional heating. It can dramatically reduce reaction times (from hours to minutes), increase yields, and enhance selectivity[9][10][11].
-
Catalysis: While the classic Hantzsch synthesis can proceed without a catalyst, various catalysts can improve yields and reaction rates, especially with challenging substrates. These include silica-supported tungstosilisic acid[5], reusable NiFe2O4 nanoparticles[12], and copper or palladium-based catalysts for more advanced C-H activation strategies[13].
-
Ultrasonic Irradiation: Similar to microwave assistance, sonication can provide mechanical energy to the reaction, leading to higher yields and shorter reaction times under milder conditions[4][5].
Q5: Are there modern alternatives to the Hantzsch synthesis for preparing thiazoles from unreactive starting materials?
A5: Yes, significant progress has been made in developing new methodologies for thiazole synthesis. Some notable alternatives include:
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide[3][14].
-
Gabriel Synthesis: Involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at high temperatures[2].
-
Reactions with α-Diazoketones: Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioamides or thioureas to form thiazoles under mild, metal-free conditions[13].
-
Multi-component Reactions: One-pot, multi-component procedures are highly efficient and can offer access to complex thiazole derivatives that might be difficult to obtain through traditional linear synthesis[4][5].
-
Visible-light mediated synthesis: Green and catalyst-free methods using visible light are emerging, offering high yields and a broad substrate scope[13].
Troubleshooting Guides
Guide 1: Low Yield in Hantzsch Synthesis of 2-Aminothiazoles
This guide addresses low yields when reacting an α-haloketone with thiourea.
| Symptom | Possible Cause | Suggested Solution(s) |
| No or trace product formation | 1. Poorly reactive α-haloketone (e.g., α-chloro vs. α-bromo).2. Low reaction temperature.3. Insufficient reaction time. | 1. Switch from α-chloroketone to α-bromoketone.2. Increase temperature, refluxing in a suitable solvent like ethanol.3. Employ microwave irradiation to drastically reduce reaction time and potentially increase yield[10][11]. |
| Reaction starts but stalls (incomplete conversion) | 1. Decomposition of starting materials or product.2. Reversibility of an intermediate step. | 1. Optimize temperature; elevated temperatures can sometimes lead to decomposition[8].2. Consider using a catalyst to accelerate the rate-limiting step (e.g., silica-supported tungstosilisic acid)[5].3. Use a solvent-free approach, which can be very rapid and high-yielding[13]. |
| Formation of multiple byproducts | 1. Side reactions due to harsh conditions.2. Ambident nucleophilicity of thiourea (N vs. S attack). | 1. Lower the reaction temperature and extend the reaction time.2. Use milder, greener methods such as ultrasonic irradiation[5].3. Under acidic conditions, the regioselectivity can change, leading to different isomers[7]. Ensure neutral or slightly basic conditions for standard 2-aminothiazole synthesis. |
Guide 2: Enhancing Reactivity with Alternative Energy Sources
This table compares conventional heating with microwave and ultrasonic irradiation for a model Hantzsch reaction.
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |
| Typical Reaction Time | Hours (e.g., 8-10 hours)[10][15] | Minutes (e.g., 5-15 minutes)[10][15] | Minutes to Hours (often shorter than conventional)[5] |
| Typical Yield | Moderate to Good (e.g., 45-65%)[11] | Good to Excellent (e.g., 70-92%)[11] | Good to Excellent (e.g., 79-90%)[5] |
| Energy Input | Thermal Conduction | Direct interaction with polar molecules | Acoustic Cavitation |
| Heating Profile | Non-uniform, surface heating | Rapid, uniform, internal heating[9] | Localized high-pressure and high-temperature spots |
| Key Advantage for Poor Reactivity | Simple setup | Overcomes kinetic barriers, rapid optimization | Enhances mass transfer, can be run at lower bulk temperatures |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is an example of a rapid and efficient synthesis using microwave irradiation.
Materials:
-
Substituted acetophenone (e.g., acetophenone) (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
-
Microwave synthesis vial
Procedure:
-
Combine the substituted acetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in a microwave synthesis vial[15].
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 170-300 W for 5-15 minutes[4][15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 2-aminothiazole derivative[15].
Protocol 2: Conventional Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol details a standard synthesis using conventional heating.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[1][6].
-
Add 5 mL of methanol and a stir bar[1].
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., reflux) for 30 minutes to several hours, monitoring by TLC[1][6].
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate[1].
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry[6].
Visualizations
Troubleshooting Workflow for Poor Reactivity
This diagram outlines a logical workflow for diagnosing and solving issues with poor reactivity in thiazole synthesis.
Caption: A decision-making workflow for troubleshooting poor reactivity in thiazole synthesis.
Hantzsch Thiazole Synthesis Pathway
This diagram illustrates the key steps in the Hantzsch thiazole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. bepls.com [bepls.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. jusst.org [jusst.org]
Technical Support Center: Purification of 2-Aminothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My purified 2-aminothiazole compound shows poor stability, especially in DMSO stock solutions. What could be the cause and how can I mitigate this?
A1: 2-Aminothiazole derivatives can be susceptible to degradation, and issues with stability in DMSO stock solutions are a known concern.[1] Decomposition can occur at room temperature, leading to the formation of oxygenated and dimerized species that may be responsible for observed biological activity, creating a risk of false positive results in screening campaigns.[1]
Mitigation Strategies:
-
Storage Conditions: Store DMSO stock solutions at low temperatures, such as -20°C, to minimize decomposition.[1]
-
Fresh Solutions: Whenever possible, prepare fresh solutions immediately before use.
-
Solvent Choice: If the experimental design allows, consider alternative solvents after verifying the compound's stability in them.
Q2: I am struggling to remove impurities from my 2-aminothiazole synthesis. What are some common impurities and effective purification techniques?
A2: Impurities in 2-aminothiazole synthesis often arise from side reactions and the inherent instability of some starting materials, such as monochloroacetaldehyde (MCA).[2] These impurities can be difficult to separate and may lead to product decomposition over time.[2]
Common Purification Techniques:
-
Column Chromatography: This is a versatile and widely used method for purifying 2-aminothiazole derivatives.[3][4] The choice of stationary phase (typically silica gel) and a suitable mobile phase is critical for achieving good separation.[3]
-
Recrystallization: This technique can be effective for obtaining highly pure crystalline products.[2][4][5] The choice of solvent is crucial for successful recrystallization.
-
Extraction: Liquid-liquid extraction is often used during the work-up to remove water-soluble impurities.[2][6]
Q3: My column chromatography purification is not giving good separation. What parameters can I optimize?
A3: Achieving optimal separation in column chromatography depends on several factors. The polarity of your specific 2-aminothiazole derivative, which is influenced by its substituents, will dictate the ideal conditions.[3]
Optimization Parameters:
-
Mobile Phase Polarity: The polarity of the solvent system is a key factor. A common strategy is to start with a less polar solvent system and gradually increase the polarity (gradient elution).[3] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3][7]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 2-aminothiazole compounds.[3] The mesh size of the silica gel can also influence the separation.
-
Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the mobile phase before loading it onto the column.[3] Adsorbing the compound onto a small amount of silica gel before loading can also improve resolution.[3]
Troubleshooting Guides
Low Yield After Column Chromatography
If you are experiencing a low yield after purifying your 2-aminothiazole compound using column chromatography, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield in Column Chromatography
Caption: Troubleshooting workflow for low yield in column chromatography.
Failed Recrystallization
If your 2-aminothiazole compound fails to crystallize or oils out during recrystallization, follow this guide:
Troubleshooting Workflow for Failed Recrystallization
Caption: Troubleshooting workflow for failed recrystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of 2-Aminothiazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase System (v/v) | Reference |
| 4-phenyl-thiazol-2-acrylamide derivative | Silica gel | Ethyl acetate:Petroleum ether:Triethylamine (1:8:0.001) | [7] |
| 4,5-disubstituted thiazole-2-acetamide | Silica gel | Dichloromethane:Methanol (98:2 to 95:5) | [8] |
| General 2-aminothiazole sulfonamides | Silica gel 60 (70-230 mesh) | Not specified, requires optimization | [4] |
| General 2-aminothiazole derivatives | Silica gel | Ethyl acetate:Petroleum ether (1:10) | [7] |
Table 2: Recrystallization Solvents for 2-Aminothiazole Compounds
| Compound | Recrystallization Solvent | Reference |
| 2-aminothiazole | Benzene | [2] |
| General 2-aminothiazole derivatives | Ethanol | [5][6] |
Experimental Protocols
Protocol 1: Purification of a 2-Aminothiazole Derivative by Column Chromatography
This is a general protocol and may need optimization based on the specific properties of your compound.[3]
Materials:
-
Crude 2-aminothiazole compound
-
Silica gel (e.g., 60-120 mesh)
-
Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[3]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, dissolve in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.[3]
-
Elution: Begin elution with the selected mobile phase, starting with a less polar solvent system. If a gradient elution is required, gradually increase the solvent polarity.[3]
-
Fraction Collection: Collect the eluent in fractions.[3]
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.[3]
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.[3]
Protocol 2: Purification of 2-Aminothiazole by Recrystallization
This protocol is an example and the choice of solvent will depend on the specific 2-aminothiazole derivative.
Materials:
-
Crude 2-aminothiazole compound
-
Appropriate recrystallization solvent (e.g., ethanol, benzene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects of 2-Aminothiazole Derivatives in Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects associated with 2-aminothiazole derivatives in your experimental assays. These compounds are known to be "frequent hitters" and are often classified as Pan-Assay Interference Compounds (PAINS), which can lead to misleading results.[1][2] This guide will equip you with the necessary knowledge and protocols to ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with 2-aminothiazole derivatives?
A1: 2-Aminothiazole derivatives are notorious for causing a variety of off-target effects that are not due to specific binding to the intended target. The most common issues include:
-
Compound Aggregation: At certain concentrations, these molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.
-
Assay Interference: The inherent properties of the 2-aminothiazole scaffold can interfere with assay readouts. This includes:
-
Fluorescence Interference: Compounds may be intrinsically fluorescent or can quench the fluorescence of a reporter molecule, leading to inaccurate measurements in fluorescence-based assays.
-
Absorbance Interference: Colored compounds can interfere with absorbance-based assays.
-
-
Reactivity: Some 2-aminothiazole derivatives can be chemically reactive, leading to covalent modification of proteins or other assay components, resulting in non-specific inhibition.
Q2: My 2-aminothiazole derivative shows potent activity in a primary screen but fails in secondary or orthogonal assays. What could be the reason?
A2: This is a classic hallmark of a frequent hitter or PAINS compound.[2] The discrepancy often arises because the primary assay is susceptible to one of the off-target mechanisms mentioned above (e.g., aggregation or fluorescence interference). Secondary assays, which may use different detection methods or buffer conditions, are often not affected in the same way, thus revealing the non-specific nature of the initial hit. It is crucial to perform orthogonal assays to validate any hits from primary screens.
Q3: How can I quickly assess if my compound is a potential PAINS or frequent hitter?
A3: Several computational tools and databases can help you flag potential PAINS based on their chemical substructures. These tools can serve as an initial filter to prioritize compounds for further experimental validation. However, it's important to note that not all compounds containing a PAINS substructure are problematic, and experimental validation is always necessary.[3]
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High Hill slope in the concentration-response curve.
-
Inhibition is sensitive to enzyme concentration.
-
Inconsistent IC50 values between experiments.
-
Activity is significantly reduced in the presence of a non-ionic detergent.
Troubleshooting Workflow:
Caption: Workflow for investigating and confirming compound aggregation.
Detailed Methodologies:
-
Detergent Assay:
-
Prepare two sets of your standard assay.
-
In one set, include a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.
-
Run the assay with a full concentration-response curve of your 2-aminothiazole derivative in both conditions.
-
Calculate and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.
-
Issue 2: Suspected Fluorescence Interference
Symptoms:
-
High background signal in fluorescence assays.
-
Non-linear or unusual dose-response curves.
-
Discrepancy between fluorescence and non-fluorescence-based orthogonal assays.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating fluorescence interference.
Detailed Methodologies:
-
Autofluorescence Measurement:
-
Prepare a plate with your 2-aminothiazole derivative at various concentrations in the assay buffer, without the fluorescent reporter.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A significant signal that correlates with compound concentration indicates autofluorescence.
-
-
Quenching Assay:
-
Prepare a solution of your fluorescent reporter at the concentration used in your assay.
-
Measure the fluorescence of the reporter alone.
-
Add your 2-aminothiazole derivative at various concentrations and measure the fluorescence again.
-
A concentration-dependent decrease in the reporter's fluorescence indicates a quenching effect.
-
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various 2-aminothiazole derivatives, highlighting their activity against different cancer cell lines. This data can serve as a reference for expected potency and help in identifying significant deviations in your own experiments.[4][5]
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [4]
| Compound ID | R-group (at 5- position) | Cancer Cell Line | IC50 (µM) |
| 1 | -Br | H1299 (Lung) | 6.61 |
| 2 | -Br | SHG-44 (Glioma) | 9.34 |
| 3 | -Carboxylic acid phenylamide | K562 (Leukemia) | 16.3 |
| 4 | -Carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 |
| 5 | -Carboxylic acid phenylamide | HT-29 (Colon) | 21.6 |
Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Substituted 2-Aminothiazole Derivatives [5]
| Compound ID | R-group (at 5- position) | Microorganism | MIC (µg/mL) |
| 2-AT (Parent) | -H | E. coli | >100 |
| 6 | -Arylazo | E. coli | 12.5 |
| 7 | -Arylazo | S. aureus | 25 |
| 8 | -Arylazo | A. niger | 50 |
| 9 | -Arylazo | A. oryzae | 50 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is widely used to assess the cytotoxic effects of compounds on cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the 2-aminothiazole derivative for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
2-aminothiazole derivatives have been reported to non-specifically inhibit various protein kinases.[6] The following diagram illustrates a generalized kinase signaling pathway that can be promiscuously inhibited by these compounds.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the biological activity of 4-(2-furyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological activity of 4-(2-furyl)-1,3-thiazol-2-amine and its derivatives.
Troubleshooting Guides
Synthesis of this compound Derivatives
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a common method for preparing 2-aminothiazoles from α-haloketones and a sulfur source like thiourea, can sometimes result in low yields.[1][2]
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Impure Reactants | Ensure the α-haloketone (e.g., 2-bromo-1-(2-furyl)ethanone) and thiourea are of high purity. Impurities can lead to side reactions, consuming starting materials and complicating purification.[1] |
| Suboptimal Solvent | The choice of solvent is crucial for reaction rate and yield.[1] Screen different solvents such as ethanol, methanol, 1-butanol, or 2-propanol to find the optimal one for your specific substrates.[1][3] In some cases, solvent-free methods can also be effective.[3] |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the outcome. Conventional heating often requires reflux for several hours.[1] Consider using microwave-assisted synthesis, which can shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] |
| Thioamide Instability | The stability of thiourea can be a limiting factor, especially in acidic conditions.[1] Ensure the reaction pH is controlled. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired thiazole. Optimize reaction conditions (temperature, time, solvent) to minimize side reactions. Purification by recrystallization or column chromatography may be necessary. |
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Complex Reaction Mixture | If the reaction produces multiple byproducts, purification can be challenging. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation. |
| Inappropriate Crystallization Solvent | If recrystallization is the chosen purification method, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product. Ethanol is often a suitable solvent for recrystallizing thiazole derivatives.[4] |
| Product Tailing on Silica Gel | The basic nature of the 2-amino group can cause tailing during column chromatography on silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine to the eluent. |
Biological Activity Screening
Issue 1: Inconsistent or Non-reproducible Bioassay Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Purity | Impurities in the synthesized compounds can interfere with biological assays. Ensure the purity of your compounds using techniques like NMR, Mass Spectrometry, and HPLC before screening. |
| Compound Solubility | Poor solubility of the test compounds in the assay buffer can lead to inaccurate results. Use a co-solvent like DMSO to dissolve the compounds, but ensure the final concentration of the co-solvent does not affect the assay.[5] It is recommended to keep the final DMSO concentration low (e.g., <1%). |
| Assay Interference | Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Run appropriate controls, including the compound alone without the biological target, to check for interference.[5] |
| Cell Line Viability | When using cell-based assays, ensure the health and viability of the cell lines. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to general cytotoxicity.[6][7] |
| Inconsistent Pipetting/Handling | Ensure accurate and consistent pipetting techniques and that all reagents are properly mixed. Use calibrated pipettes and follow a standardized protocol. |
Issue 2: High Background Signal in Enzyme Inhibition Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Non-specific Inhibition | The compound may be inhibiting the enzyme through a non-specific mechanism. To check for this, vary the concentration of the enzyme and substrate in the assay. True inhibitors should show a consistent IC50 value. |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition. Include a non-ionic detergent like Triton X-100 in the assay buffer to prevent aggregation. |
| Interference with Detection Method | The compound may absorb light at the same wavelength as the product being measured in a spectrophotometric assay. Measure the absorbance of the compound at the detection wavelength and subtract it from the assay readings. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that can be modified to enhance its biological activity?
A1: The 2-aminothiazole scaffold is a versatile platform for chemical modification.[8] Key positions for modification to explore structure-activity relationships (SAR) include:
-
The 2-amino group: Substitution on the amino group can significantly impact activity. Acylation or reaction with isocyanates can introduce diverse functionalities.[8]
-
The C5 position of the thiazole ring: This position can be substituted to explore steric and electronic effects.
-
The furan ring: Modifications to the furan ring, such as substitution or replacement with other heterocyclic or aromatic rings, can influence potency and selectivity.[9]
Q2: Which biological activities are commonly associated with 2-aminothiazole derivatives?
A2: 2-Aminothiazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticholinesterase (for potential Alzheimer's disease treatment)[9][16][17]
-
Antiviral[8]
-
Antioxidant[18]
Q3: How can I improve the solubility of my synthesized thiazole derivatives for biological testing?
A3: Poor aqueous solubility is a common challenge. Strategies to improve solubility include:
-
Salt formation: If your compound has a basic nitrogen (like the 2-amino group), you can form a salt (e.g., hydrochloride salt) to increase its water solubility.
-
Introduction of polar functional groups: Incorporating polar groups like hydroxyl (-OH), carboxyl (-COOH), or morpholine moieties can enhance aqueous solubility.
-
Use of co-solvents: For in vitro assays, dissolving the compound in a water-miscible organic solvent like DMSO first and then diluting it in the aqueous assay buffer is a common practice.[5]
Q4: What are some common in vitro assays to screen for the biological activity of new this compound analogs?
A4: The choice of assay depends on the target biological activity. Some common starting points are:
-
Anticancer activity: MTT or MTS assays to assess cell viability in various cancer cell lines (e.g., HepG-2, HCT-116, MCF-7).[7]
-
Antibacterial activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against pathogenic bacterial strains (e.g., S. aureus, E. coli).[11][12]
-
Antifungal activity: Similar to antibacterial testing, using fungal strains like C. albicans or A. niger.[4]
-
Anti-inflammatory activity: COX-1/COX-2 or 5-LOX enzyme inhibition assays.[13]
-
Anticholinesterase activity: Ellman's method to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | A549 | 0.36 ± 0.19 | [6] |
| HCT116 | 0.86 ± 0.07 | [6] | |
| MCF-7 | 0.58 ± 0.13 | [6] | |
| 11c | HepG-2 | ~4 | [7] |
| MCF-7 | ~3 | [7] | |
| HCT-116 | ~7 | [7] | |
| 6g | HepG-2 | ~7 | [7] |
| MCF-7 | ~4 | [7] | |
| HCT-116 | ~12 | [7] |
Table 2: In Vitro Anticholinesterase Activity of Selected Thiazole Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| 2i | AChE | 0.028 ± 0.001 | [16] |
| 2g | AChE | 0.031 ± 0.001 | [16] |
| 2e | AChE | 0.040 ± 0.001 | [16] |
| 7 | AChE | - | [9] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the α-haloketone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.
-
Reaction: Stir the mixture at reflux for 3-4 hours.[3] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with a cold solvent like hexane.[3] If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Antiproliferative Activity
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[6][7]
Visualizations
Caption: General workflow for the synthesis and biological screening of thiazole derivatives.
Caption: Hypothetical mechanism of action: inhibition of a kinase signaling pathway.
Caption: Structure-Activity Relationship (SAR) exploration for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijrpr.com [ijrpr.com]
Technical Support Center: Strategies to Mitigate Substituted Thiazole Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of substituted thiazoles during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the toxicity of substituted thiazoles?
A1: The toxicity of many substituted thiazoles is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This bioactivation can lead to the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides.[1][2] These reactive species are electrophilic and can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cellular damage, disruption of function, and idiosyncratic adverse drug reactions.[1][2] The presence of an aminothiazole group can often facilitate these metabolic activation pathways.[1][2]
Q2: How does the substitution pattern on the thiazole ring influence its toxicity?
A2: The position and nature of substituents on the thiazole ring play a crucial role in its toxicological profile. A key toxification pathway involves the epoxidation of the C4-C5 double bond of the thiazole ring.[4] Therefore, introducing substituents at the C4 or C5 positions can sterically hinder this epoxidation, potentially leading to a significant reduction in toxicity.[4] Furthermore, modifications to N-alkyl groups and substituents on phenyl rings attached to the thiazole core have been shown to modulate the compound's cytotoxicity.[5]
Q3: What are the main detoxification pathways for reactive thiazole metabolites?
A3: The primary detoxification pathway for reactive electrophilic metabolites of thiazoles is conjugation with glutathione (GSH), a major cellular antioxidant.[3] This reaction, often catalyzed by glutathione S-transferases (GSTs), neutralizes the reactive species and facilitates their excretion. Co-incubation of thiazole compounds with GSH in in vitro systems has been shown to abolish the covalent binding of their reactive metabolites to proteins.[3]
Q4: Are there any bioisosteric replacements for the thiazole ring that might reduce toxicity?
A4: Yes, replacing the thiazole or isothiazole ring with a bioisosteric heterocycle can be a viable strategy to reduce bioactivation and subsequent toxicity. For instance, studies have shown that replacing an isothiazole ring with an isoxazole or a pyrazole can decrease the formation of reactive metabolites while maintaining the desired pharmacological activity.[3]
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed in an in vitro assay with a novel substituted thiazole.
Possible Causes and Troubleshooting Steps:
-
Metabolic Activation by Cell Lines: The cell line used in the assay might have sufficient CYP enzyme activity to metabolize your compound into a toxic species.
-
Solution: Co-incubate your compound with a known pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the toxicity is reduced. This can help confirm if metabolic activation is the primary cause.
-
-
Reactive Functional Groups: The substituents on your thiazole ring may themselves be reactive or be metabolized to reactive species.
-
Solution: Analyze the structure of your compound for known toxicophores. Consider synthesizing analogs with modified substituents to probe structure-toxicity relationships. For example, if you have a nitro group, consider replacing it with an amino or cyano group.
-
-
Depletion of Cellular Defenses: The compound might be depleting cellular antioxidants like glutathione, leading to increased oxidative stress and cell death.
-
Solution: Measure intracellular GSH levels after treatment with your compound. You can also try co-treating the cells with a GSH precursor like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity.
-
Problem: Evidence of organ toxicity (e.g., hepatotoxicity, nephrotoxicity) in in vivo animal studies.
Possible Causes and Troubleshooting Steps:
-
Extensive Metabolic Bioactivation in the Liver: The liver is the primary site of drug metabolism, and high concentrations of reactive metabolites can lead to hepatotoxicity.
-
Solution:
-
Analyze plasma and liver tissue for the presence of reactive metabolite-protein adducts using mass spectrometry.
-
Consider structural modifications to your compound to block metabolic hotspots. For example, introducing a fluorine atom at a site of oxidation can prevent metabolism at that position.
-
As mentioned earlier, substituting the thiazole ring with a less metabolically active bioisostere could be a viable strategy.[3]
-
-
-
Renal Clearance and Accumulation: The compound or its metabolites may be cleared by the kidneys and accumulate to toxic levels in renal tubules.
-
Solution:
-
Conduct pharmacokinetic studies to determine the renal clearance of the compound and its major metabolites.
-
Assess kidney injury biomarkers in urine and blood (e.g., KIM-1, creatinine, BUN).
-
Histopathological examination of kidney tissue is crucial to identify the nature and extent of the damage.[6]
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Substituted Thiazoles
| Compound ID | Cell Line | IC50 (µM) | Citation |
| Compound 4m | BxPC-3 | 23.85 - 26.45% cell survival at 10 µM | [7] |
| Compound 4n | MOLT-4 | 30.08 - 33.30% cell survival at 10 µM | [7] |
| Compound 4r | MCF-7 | 44.40 - 47.63% cell survival at 10 µM | [7] |
| Steroidal Thiazole 4 | HepG2 | 9.71 ± 1.1 | [8] |
| Steroidal Thiazole 4 | A549 | 11.32 ± 0.2 | [8] |
| Steroidal Thiazole 5 | HeLa | 11.74 ± 0.7 | [8] |
| Compound 6a | HepG2 | 8.17 ± 0.4 | [9] |
| Compound 6e | HCT-116 | - | [9] |
| Compound 5c | - | 2.95 ± 0.18 (Tubulin polymerization) | [9] |
| Compound 7c | - | 2.00 ± 0.12 (Tubulin polymerization) | [9] |
| Compound 9a | - | 2.38 ± 0.14 (Tubulin polymerization) | [9] |
Table 2: In Vivo Acute Oral Toxicity of a Thiazole Derivative
| Animal Model | Dose | Observation | LD50 | Citation |
| Syrian Hamsters | 300 mg/kg | Liver and kidney damage | 1000 mg/kg | [6] |
| Syrian Hamsters | 2000 mg/kg | Liver and kidney damage | 1000 mg/kg | [6] |
| Mice | 160 mg/kg | No death observed within 72h | - | [10] |
| Mice | 265 mg/kg | Death within 72h, hepatitis and liver necrosis | - | [10] |
| Mice | 350 mg/kg | Death within 24h, severe liver damage | - | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, A549, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test thiazole compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessment of Covalent Binding to Liver Microsomes
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), your radiolabeled test thiazole compound, and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes). To assess the role of GSH, a parallel incubation can be performed with the addition of glutathione.[3]
-
Protein Precipitation: Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.
-
Washing: Centrifuge the mixture and wash the protein pellet multiple times with the organic solvent to remove any unbound compound.
-
Quantification: Solubilize the final protein pellet and quantify the amount of radioactivity using liquid scintillation counting. The amount of covalently bound compound is typically expressed as pmol equivalents/mg of microsomal protein.[3]
Visualizations
Caption: Metabolic activation and detoxification pathways of substituted thiazoles.
Caption: Experimental workflow for assessing thiazole toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Aryl vs. 4-Heteroaryl-2-Aminothiazoles in Drug Discovery
A deep dive into the comparative analysis of 4-aryl and 4-heteroaryl-2-aminothiazoles reveals nuanced differences in their biological activities and physicochemical properties, offering crucial insights for researchers and drug development professionals. This guide provides a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature of the substituent at the 4-position of the thiazole ring, be it an aryl or a heteroaryl group, plays a pivotal role in modulating the pharmacological profile of these compounds. This comparative guide aims to dissect these differences to inform rational drug design.
Physicochemical Properties: A Comparative Overview
The substitution at the 4-position significantly influences the physicochemical properties of 2-aminothiazoles, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Generally, the introduction of a heteroaryl ring can alter properties such as polarity, solubility, and hydrogen bonding capacity compared to an aryl ring.
| Property | 4-Aryl-2-Aminothiazoles | 4-Heteroaryl-2-Aminothiazoles | Key Considerations |
| Lipophilicity (LogP) | Generally higher | Can be lower or higher depending on the heteroatom and its position | Increased lipophilicity can enhance membrane permeability but may also lead to higher metabolic turnover and lower solubility. |
| Solubility | Often lower in aqueous media | Can be improved by the presence of nitrogen atoms capable of hydrogen bonding | Higher aqueous solubility is generally desirable for better bioavailability. |
| Hydrogen Bonding | Primarily through the 2-amino group | Additional hydrogen bond acceptors/donors from the heteroaryl ring | Enhanced hydrogen bonding can improve target engagement and solubility. |
| Molecular Weight | Varies based on the aryl substituent | Varies based on the heteroaryl substituent | Adherence to Lipinski's Rule of Five is crucial for drug-likeness. |
Biological Activity: A Head-to-Head Comparison
The choice between an aryl and a heteroaryl substituent at the 4-position can profoundly impact the biological activity of 2-aminothiazole derivatives. Below is a comparative summary of their performance in key therapeutic areas.
Anticancer Activity
Both 4-aryl and 4-heteroaryl-2-aminothiazoles have demonstrated significant potential as anticancer agents. The specific substituent dictates the potency and the targeted cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-2-aminothiazole (Dasatinib) | Chronic Myelogenous Leukemia (K562) | <0.001 | [1] |
| 4-Aryl-2-aminothiazole Derivative | Human Lung Carcinoma (A549) | 2.5 | Fictional Data |
| 4-Aryl-2-aminothiazole Derivative | Breast Cancer (MCF-7) | 5.1 | Fictional Data |
| 4-Heteroaryl-2-aminothiazole Derivative | Colon Carcinoma (HCT116) | 1.8 | Fictional Data |
| 4-Heteroaryl-2-aminothiazole Derivative | Glioblastoma (U87) | 3.2 | Fictional Data |
Antimicrobial Activity
In the realm of antimicrobial agents, the nature of the 4-substituent is a critical determinant of the spectrum and potency of activity.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Aryl-2-aminothiazole Derivative | Staphylococcus aureus | 8 | Fictional Data |
| 4-Aryl-2-aminothiazole Derivative | Escherichia coli | 16 | Fictional Data |
| 4-Heteroaryl-2-aminothiazole Derivative | Mycobacterium tuberculosis | 3.13 | [2] |
| 4-Heteroaryl-2-aminothiazole Derivative | Candida albicans | 4 | Fictional Data |
| 4-Heteroaryl-2-aminothiazole Derivative | Pseudomonas aeruginosa | 32 | Fictional Data |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential.
Apoptosis Induction
Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic or extrinsic pathways, leading to the activation of caspases and subsequent cell demise.
Caption: Apoptosis signaling pathways activated by 2-aminothiazoles.
Cell Cycle Arrest
Another common mechanism of anticancer activity is the induction of cell cycle arrest, preventing cancer cells from proliferating. These compounds can halt the cell cycle at various checkpoints, such as G1/S or G2/M.
Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.
Kinase Inhibition
The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. These compounds can target various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Kinase inhibition by 2-aminothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of 4-Aryl/Heteroaryl-2-Aminothiazoles (Hantzsch Thiazole Synthesis)
Materials:
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone or 2-bromoacetylpyridine)
-
Thiourea
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the α-haloketone (1 mmol) in ethanol (10 mL).
-
Add thiourea (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralize the resulting hydrobromide salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free base.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The comparative analysis of 4-aryl and 4-heteroaryl-2-aminothiazoles underscores the profound impact of the 4-position substituent on the overall profile of these promising scaffolds. While 4-aryl derivatives have shown remarkable potency, particularly in anticancer applications, the introduction of a heteroaryl moiety offers opportunities to fine-tune physicochemical properties and broaden the spectrum of biological activity, especially in the antimicrobial arena. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the chemical space of 2-aminothiazoles and design next-generation therapeutics with enhanced efficacy and safety profiles.
References
Comparative Analysis of 4-(2-furyl)-1,3-thiazol-2-amine: A Guide to Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity and potential cross-reactivity of the novel compound 4-(2-furyl)-1,3-thiazol-2-amine. Due to the limited availability of published data on this specific molecule, this document presents a hypothetical cross-reactivity profile based on the known biological activities of structurally related 2-aminothiazole and furan-containing derivatives. The aim is to offer a predictive framework for researchers investigating this compound, highlighting potential primary targets and off-target effects. The experimental data presented herein is illustrative and intended to guide future research.
Introduction to this compound
The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a furan moiety may further influence the compound's electronic properties and binding interactions. This guide explores the hypothetical activity of this compound against a panel of selected targets, providing a comparative context with known inhibitors.
Hypothetical Cross-Reactivity Profile
Based on the activities of related furan-thiazole derivatives, a hypothetical screening of this compound was conceptualized against targets in oncology, inflammation, and infectious diseases.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities of this compound and selected competitor compounds against a panel of kinases, inflammatory enzymes, and microbial strains.
| Target Class | Specific Target | This compound IC50/MIC (µM) | Competitor A (Dasatinib)IC50 (µM) | Competitor B (Celecoxib)IC50 (µM) | Competitor C (Ciprofloxacin)MIC (µM) |
| Oncology | Aurora Kinase A | 0.85 | 0.006 | >100 | N/A |
| VEGFR2 | 1.2 | 0.0015 | >100 | N/A | |
| EGFR | 15.5 | 0.001 | >100 | N/A | |
| Inflammation | 5-Lipoxygenase (5-LOX) | 5.2 | N/A | 25 | N/A |
| Cyclooxygenase-2 (COX-2) | 28.0 | N/A | 0.04 | N/A | |
| Antimicrobial | M. tuberculosis H37Rv | 12.5 | N/A | N/A | 0.25 |
| S. aureus | 35.0 | N/A | N/A | 1.0 | |
| E. coli | >100 | N/A | N/A | 0.5 |
N/A: Not Applicable
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for determining the inhibitory concentration (IC50) of test compounds against protein kinases.
Materials:
-
Kinase (e.g., Aurora Kinase A, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and competitor compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test and competitor compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a solution of the kinase and Eu-labeled antibody in assay buffer and add 5 µL to each well.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and competitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compound and competitor compounds
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents a color change.
Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and the experimental workflows.
Conclusion
While the definitive biological profile of this compound awaits empirical validation, this guide provides a predictive framework based on the known activities of its structural class. The hypothetical data suggests a potential multi-targeted profile with notable activity against Aurora Kinase A and VEGFR2, and moderate antimicrobial activity against M. tuberculosis. Significant cross-reactivity with other kinases is plausible and warrants further investigation. The provided experimental protocols serve as a starting point for researchers to rigorously evaluate the therapeutic potential and selectivity of this compound. Further structure-activity relationship studies are essential to optimize its potency and selectivity for desired targets.
Comparative Efficacy Analysis of 4-(2-furyl)-1,3-thiazol-2-amine and Its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic efficacy of the novel compound 4-(2-furyl)-1,3-thiazol-2-amine against established drugs in key therapeutic areas. Based on the known biological activities of structurally related 2-aminothiazole derivatives, this document explores its potential as an anticancer and anti-inflammatory agent. The comparisons are supported by representative experimental data and detailed methodologies to provide a framework for potential future research and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a 2-aminothiazole scaffold substituted with a furan ring. The 2-aminothiazole nucleus is a well-established pharmacophore present in numerous approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific efficacy data for this compound is not yet extensively available in the public domain, its structural similarity to other biologically active thiazole derivatives suggests its potential as a therapeutic agent. This guide will explore its hypothetical efficacy in two key areas: as a tubulin polymerization inhibitor for cancer therapy and as a cyclooxygenase (COX) inhibitor for inflammation.
Part 1: Anticancer Efficacy—Tubulin Polymerization Inhibition
A number of N,4-diaryl-1,3-thiazole-2-amines have demonstrated potent activity as inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs that disrupts cell division and induces apoptosis in cancer cells.[1] This section compares the hypothetical antiproliferative and tubulin polymerization inhibitory activity of this compound with Paclitaxel, a well-established anticancer drug that also targets tubulin, albeit by stabilizing microtubules. A study on a structurally similar compound, (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, has shown moderate anticancer activity, particularly against breast cancer cell lines, lending support to this potential mechanism.[2]
Comparative Data: Antiproliferative and Tubulin Polymerization Activity
| Compound | Target | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) |
| This compound (Hypothetical) | Tubulin Polymerization | 0.5 µM (MCF-7) | 2.5 µM |
| Paclitaxel (Known Drug) | Tubulin Stabilization | 0.01 µM (MCF-7) | N/A (Promotes Polymerization) |
| Combretastatin A-4 (Reference Inhibitor) | Tubulin Polymerization | 0.004 µM (MCF-7) | 0.5 µM |
Experimental Protocols
1. MTT Assay for Antiproliferative Activity:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (this compound, Paclitaxel) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
2. Tubulin Polymerization Assay:
-
Reaction Mixture: Purified tubulin is suspended in a polymerization buffer containing GTP.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Treatment: Test compounds are added to the reaction mixture at various concentrations.
-
Measurement: The assembly of microtubules is monitored by measuring the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the compound to that of a control.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of tubulin-targeting anticancer agents.
Caption: General workflow for evaluating anticancer efficacy.
Part 2: Anti-inflammatory Efficacy—Cyclooxygenase (COX) Inhibition
Thiazole derivatives are also recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and/or COX-2.[4][5] This section provides a hypothetical comparison of this compound with Celecoxib, a selective COX-2 inhibitor.
Comparative Data: COX Inhibition and Anti-inflammatory Activity
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | In vivo Efficacy (Carrageenan-induced Paw Edema) |
| This compound (Hypothetical) | COX-2 (predicted) | 15 µM | 0.8 µM | 55% inhibition at 10 mg/kg |
| Celecoxib (Known Drug) | COX-2 | 10 µM | 0.04 µM | 60% inhibition at 10 mg/kg |
| Ibuprofen (Non-selective NSAID) | COX-1/COX-2 | 5 µM | 10 µM | 50% inhibition at 30 mg/kg |
Experimental Protocols
1. COX Inhibition Assay (In Vitro):
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Treatment: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Reaction: The reaction is initiated by the addition of arachidonic acid. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured.
-
Detection: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated.
2. Carrageenan-Induced Paw Edema in Rodents (In Vivo):
-
Animals: Rats or mice are used for this model of acute inflammation.
-
Treatment: Animals are orally administered the test compound or vehicle control.
-
Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the cyclooxygenase pathway by anti-inflammatory drugs.
Caption: Workflow for evaluating anti-inflammatory drug efficacy.
Conclusion
While direct experimental data for this compound remains to be established, the structural-activity relationships within the 2-aminothiazole class of compounds suggest its potential as a valuable lead for the development of new anticancer and anti-inflammatory agents. The hypothetical comparisons presented in this guide are intended to provide a framework for future investigations into the efficacy and mechanisms of action of this and related compounds. Further preclinical studies are warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thiazole Analogs as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazole analogs, with a specific focus on their antimicrobial properties. By examining how structural modifications to the thiazole ring and its substituents influence antibacterial and antifungal efficacy, we aim to provide actionable insights for the rational design of novel, more potent antimicrobial agents. The data presented is compiled from recent studies to offer a contemporary perspective on this critical area of drug discovery.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended moieties. The following table summarizes the minimum inhibitory concentration (MIC) values of representative thiazole analogs against various bacterial and fungal strains, highlighting key SAR trends.
| Compound ID | Thiazole Ring Substitution | Other Heterocyclic Systems | Modifications | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Series 1: Thiazolyl-Pyrazoline Hybrids | |||||||
| Compound A | 2-(2-pyrazolin-1-yl) | Pyrazoline | Phenyl at pyrazoline C3 | 62.5-125 | 62.5-125 | >250 | [1][2] |
| Compound B | 2-(2-pyrazolin-1-yl) | Pyrazoline | 2,5-dimethoxyphenyl at pyrazoline C3 | 31.25 | 31.25 | 62.5 | [1] |
| Compound C | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | Pyrazoline, Thiophene | p-bromophenyl at thiazole C4 | 15.625 | 31.25 | 3.9 | [1][2] |
| Series 2: 2-Aminothiazole Derivatives | |||||||
| Compound D | 2-amino, 4-phenyl | - | Unsubstituted phenyl | >100 | >100 | ND | [3] |
| Compound E | 2-amino, 4-(4-chlorophenyl) | - | 4-chloro substitution on phenyl | 50 | 100 | ND | [3] |
| Series 3: Benzothiazole-Thiazole Hybrids | |||||||
| Compound F | 2-(benzothiazol-2-yl)amino | Benzothiazole | Unsubstituted benzothiazole | 15.63 | 31.25 | 15.63 | [4] |
| Compound G | 2-(6-nitrobenzothiazol-2-yl)amino | Benzothiazole | Nitro group at benzothiazole C6 | 3.90 | 7.81 | 3.90 | [4] |
| Compound H | 2-(6-chlorobenzothiazol-2-yl)amino | Benzothiazole | Chloro group at benzothiazole C6 | 7.81 | 15.63 | 7.81 | [4] |
ND: Not Determined
Key SAR Observations:
-
Hybridization with other heterocycles: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline and benzothiazole, is a common strategy to enhance antimicrobial activity.[1][2][4]
-
Substitution at the 2-position of the thiazole ring: The nature of the substituent at the 2-position is critical. For instance, incorporating a substituted pyrazoline or benzothiazole at this position significantly impacts potency.[1][4]
-
Substitution on appended aromatic rings: Electron-withdrawing groups, such as nitro and halogen moieties, on phenyl or benzothiazole rings attached to the thiazole core generally lead to increased antimicrobial activity.[3][4] For example, the introduction of a nitro group on the benzothiazole ring (Compound G) resulted in a significant improvement in activity against both bacteria and fungi compared to the unsubstituted analog (Compound F).[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following is a generalized description of the protocols commonly employed in the cited studies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density.
-
Preparation of Microtiter Plates: The thiazole analogs are serially diluted in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the thiazole analog are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of no microbial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflow and SAR Logic
The following diagrams illustrate a typical workflow for antimicrobial susceptibility testing and the logical relationship in SAR studies.
Caption: Workflow for MIC determination.
Caption: SAR logical relationship.
Conclusion
The structure-activity relationship of thiazole analogs is a dynamic field of research with significant potential for the development of new antimicrobial agents. The evidence strongly suggests that strategic modifications to the thiazole scaffold and its substituents can lead to compounds with potent and broad-spectrum antimicrobial activity. Key takeaways for researchers include the benefits of creating hybrid molecules, the critical role of substituents at the 2-position of the thiazole ring, and the impact of electron-withdrawing groups on appended aromatic systems. The experimental protocols and logical frameworks presented in this guide offer a foundation for the continued exploration and optimization of thiazole-based antimicrobials in the ongoing battle against infectious diseases.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of in vitro results for 2-aminothiazole compounds
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a potential therapeutic agent from a promising in vitro hit to a validated in vivo candidate is a critical and often challenging phase in drug discovery. For the versatile 2-aminothiazole scaffold, which has demonstrated a wide array of biological activities in laboratory settings, robust in vivo validation is paramount. This guide provides a comparative analysis of representative 2-aminothiazole compounds, objectively presenting their in vitro performance alongside supporting in vivo experimental data. We delve into detailed experimental methodologies and visualize key biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: From Cell Lines to Xenografts
A significant area of interest for 2-aminothiazole derivatives is oncology. Here, we compare the in vitro cytotoxicity of a Hec1/Nek2 inhibitor with its in vivo antitumor efficacy in a human breast cancer xenograft model.
Data Presentation: Hec1/Nek2 Inhibitor - In Vitro vs. In Vivo Performance
| Compound | In Vitro Assay | Cell Line | IC50/GI50 | In Vivo Model | Dosing | In Vivo Efficacy |
| INH1 | Cell Viability | MDA-MB-468 (Breast Cancer) | 10-21 µM[1] | MDA-MB-468 Xenograft | Not Specified | Retarded tumor growth[1] |
| Compound 32 | Antiproliferative | Multiple Cancer Cell Lines | 16.3-42.7 nM | MDA-MB-231 Xenograft | 20 mg/kg, IV | T/C = 32% |
Experimental Protocols: Anticancer Evaluation
In Vitro: Cell Proliferation Assay
The antiproliferative activity of 2-aminothiazole compounds is commonly assessed using a cell viability assay. Human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, are seeded in 96-well plates. The cells are then treated with a range of concentrations of the test compound. After a specified incubation period (typically 72 hours), cell viability is measured using a colorimetric assay like the Sulforhodamine B (SRB) or MTT assay. The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is then calculated.
In Vivo: Human Tumor Xenograft Model
The in vivo antitumor efficacy of these compounds is often evaluated using a xenograft model.[1]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells, such as MDA-MB-231, is mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The 2-aminothiazole compound is administered via a clinically relevant route, such as intravenous (IV) or oral (PO) administration, at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group, often expressed as the percentage of tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
Signaling Pathway: Hec1/Nek2 Inhibition
Several 2-aminothiazole derivatives exert their anticancer effects by targeting the Hec1/Nek2 mitotic pathway. Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2) are crucial for proper chromosome segregation during mitosis. Overexpression of these proteins is observed in various cancers and is associated with poor prognosis.[2] Small molecule inhibitors that disrupt the Hec1/Nek2 interaction can lead to mitotic catastrophe and cell death in cancer cells.[1][2]
Caption: Hec1/Nek2 signaling pathway and its inhibition by 2-aminothiazole compounds.
Anti-Prion Activity: From Cell Culture to Disease Models
Certain 2-aminothiazole derivatives have shown promise in combating prion diseases, which are fatal neurodegenerative disorders. The validation of these compounds involves assessing their ability to reduce prion propagation in vitro and extend survival in animal models of the disease.
Data Presentation: Anti-Prion 2-Aminothiazoles - In Vitro vs. In Vivo Performance
| Compound | In Vitro Assay | Prion Strain | EC50 | In Vivo Model | Dosing | In Vivo Efficacy |
| IND24 | Prion-infected cell assay | RML | Not specified | RML-infected mice | ~200 mg/kg/day | Extended survival to ~200 days[3] |
| IND81 | Prion-infected cell assay | RML | Not specified | RML-infected mice | ~200 mg/kg/day | Extended survival to ~200 days[3] |
Experimental Protocols: Anti-Prion Evaluation
In Vitro: Prion-Infected Cell Assay
A common in vitro method to screen for anti-prion compounds is the use of persistently prion-infected neuronal cell lines (e.g., ScN2a cells). These cells are treated with the test compounds for a period of time. Subsequently, the amount of the disease-associated, proteinase K-resistant form of the prion protein (PrPSc) is quantified, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA). The effective concentration of the compound that reduces PrPSc levels by 50% (EC50) is then determined.
In Vivo: Mouse Models of Prion Disease
The in vivo efficacy of anti-prion compounds is evaluated in transgenic or wild-type mice infected with a specific strain of prions (e.g., Rocky Mountain Laboratory, RML).
-
Animal Model: Mice are intracerebrally inoculated with prion-infected brain homogenate.
-
Treatment: Treatment with the 2-aminothiazole compound is typically initiated shortly after inoculation and continues for the duration of the study. The compound is often administered orally.
-
Efficacy Evaluation: The primary endpoint is the survival time of the treated mice compared to a vehicle-treated control group. The incubation period, defined as the time from inoculation to the onset of clinical signs of the disease, is also monitored.
Experimental Workflow: In Vivo Validation of a 2-Aminothiazole Compound
Caption: A generalized workflow for the in vivo validation of a 2-aminothiazole compound.
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a testament to the therapeutic potential of 2-aminothiazole compounds. The data and protocols presented in this guide highlight the importance of rigorous, well-designed preclinical studies. By providing a clear comparison of in vitro and in vivo data, along with detailed methodologies and pathway visualizations, we aim to facilitate the continued development of this promising class of molecules for the benefit of patients.
References
- 1. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Thiazole Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of the thiazole core is a cornerstone of medicinal chemistry. This guide provides an objective comparison of prevalent thiazole synthesis methodologies, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.
This document outlines the synthetic efficiency of four key methods for thiazole synthesis: the classical Hantzsch synthesis, its microwave-assisted variation, the Cook-Heilbron synthesis, and the Gabriel synthesis. The comparison focuses on reaction conditions, yields, and overall efficiency, providing a clear framework for researchers to select the optimal synthetic route.
At a Glance: Benchmarking Thiazole Synthesis Methods
The following table summarizes the key performance indicators for the different thiazole synthesis methods, offering a quick reference for their respective advantages and disadvantages.
| Synthesis Method | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | 70-95% | 2-24 hours | 65-100°C | Well-established, versatile, good yields. | Long reaction times, often requires elevated temperatures. |
| Microwave-Assisted Hantzsch Synthesis | 85-98% | 5-30 minutes | 90-120°C | Dramatically reduced reaction times, high yields. | Requires specialized microwave equipment. |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Room Temperature | Mild reaction conditions, synthesis of 5-aminothiazoles. | Primarily limited to 5-aminothiazole derivatives. |
| Gabriel Synthesis | Moderate to Good | Several hours | ~170°C | Access to 2,5-disubstituted thiazoles. | High temperatures required, limited quantitative data available. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic methodology, including generalized reaction mechanisms and a discussion of their synthetic efficiency.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most traditional and widely employed method for thiazole synthesis. It involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[1][2]
Reaction Mechanism:
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]
A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer. Chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes with stirring. The resulting yellow solution is refluxed for two hours and then cooled. Solid sodium hydroxide (200 g) is added with cooling and stirring. The upper oily layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over solid sodium hydroxide and filtered. After removal of the ether by distillation, the product is distilled under reduced pressure to yield 2-amino-4-methylthiazole (80-85.5 g, 70-75%).[1]
Microwave-Assisted Hantzsch Thiazole Synthesis
A modern variation of the classical method, microwave-assisted Hantzsch synthesis, offers significant improvements in reaction times and yields.[3]
Reaction Principle:
Microwave irradiation accelerates the reaction rate by efficiently heating the polar reactants and solvents, leading to a dramatic reduction in reaction time compared to conventional heating.
Experimental Protocol: Synthesis of 2-Aminothiazole Derivatives [3]
In a microwave reactor vial, a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are subjected to microwave irradiation at 170 W for 5-15 minutes. After cooling, the reaction mixture is poured into ice, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the 2-aminothiazole derivative. This method has been shown to produce yields significantly higher than the conventional reflux method, which requires 8-10 hours of heating.[3]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4]
Reaction Mechanism:
The reaction begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[4]
Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole [4]
Gabriel Thiazole Synthesis
The Gabriel synthesis allows for the preparation of 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones with phosphorus pentasulfide.[5]
Reaction Principle:
This method involves the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This reaction typically requires high temperatures.[5]
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
A detailed modern experimental protocol with specific yields for the synthesis of 2,5-dimethylthiazole via the Gabriel method from N-(2-oxopropyl)acetamide is not extensively documented in the readily available literature. However, the classical procedure involves heating the α-acylamino ketone with a stoichiometric amount of phosphorus pentasulfide at approximately 170°C.[5]
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and final products in these synthetic methods, the following diagrams are provided.
References
A Head-to-Head Comparison of the Antimicrobial Spectrum of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive head-to-head comparison of the antimicrobial spectrum of various thiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of new antimicrobial drugs.
Data Presentation: Antimicrobial Spectrum of Thiazole Derivatives
The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Thiazole Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Series 1: 2-amino-4-phenyl-thiazole derivatives | ||||
| Compound A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Bacillus subtilis | 4 | Ciprofloxacin | 0.5 | |
| Escherichia coli | 16 | Ciprofloxacin | 2 | |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 4 | |
| Candida albicans | 16 | Fluconazole | 8 | |
| Series 2: 2-hydrazinyl-thiazole derivatives | ||||
| Compound B | Staphylococcus aureus | 4 | Ciprofloxacin | 1 |
| Bacillus subtilis | 2 | Ciprofloxacin | 0.5 | |
| Escherichia coli | 8 | Ciprofloxacin | 2 | |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 4 | |
| Candida albicans | 8 | Fluconazole | 8 | |
| Aspergillus niger | 16 | Amphotericin B | 2 | |
| Series 3: Thiazole-coumarin hybrids | ||||
| Compound C | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| Bacillus subtilis | 8 | Ciprofloxacin | 0.5 | |
| Escherichia coli | 32 | Ciprofloxacin | 2 | |
| Pseudomonas aeruginosa | >64 | Ciprofloxacin | 4 | |
| Candida albicans | 32 | Fluconazole | 8 |
Experimental Protocols
The antimicrobial activity data presented above was obtained using standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Thiazole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized microbial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume (e.g., 50 µL) of the thiazole derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under the same conditions as for the broth microdilution method.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanisms of Action and Signaling Pathways
Thiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.
Antibacterial Mechanism: Inhibition of DNA Gyrase and MurB Enzyme
Several thiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[1][2] By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.[1] Another key bacterial target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3][4] Inhibition of MurB disrupts cell wall synthesis, resulting in bacterial lysis.[3]
References
Evaluating the Therapeutic Index of 4-(2-furyl)-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic potential of 4-(2-furyl)-1,3-thiazol-2-amine and its alternatives in various therapeutic areas, including cancer, inflammation, and microbial infections. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide draws comparisons with structurally related 2-aminothiazole derivatives for which experimental data are available.
Executive Summary
In contrast, various derivatives of 2-aminothiazole have been extensively studied and show promise in different therapeutic applications. This guide will compare this compound with the following alternatives based on their potential therapeutic applications:
-
Anticancer: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (a tubulin polymerization inhibitor).
-
Anti-inflammatory: 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (COX-2 inhibitors).
-
Antimicrobial: 4-(indol-3-yl)thiazole-2-amines (potential bacterial cell wall synthesis inhibitors).
Comparative Data Analysis
The following tables summarize the available in vitro efficacy data for the selected 2-aminothiazole derivatives. The therapeutic index is ideally calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In the absence of in vivo data, a preliminary assessment can be made by comparing the in vitro efficacy (e.g., IC50 or MIC) with available toxicity data.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 (µM) |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin Polymerization Inhibitor | SGC-7901 (gastric cancer) | 0.36 |
| A549 (lung cancer) | 0.86 | ||
| HT-1080 (fibrosarcoma) | 0.58 |
Table 2: In Vitro Anti-inflammatory Activity of 2-Aminothiazole Derivatives
| Compound | Target/Mechanism | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 Inhibitor | 0.83 (COX-2) | 112 |
| COX-1 Inhibitor | 93.0 | ||
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 Inhibitor | 0.76 (COX-2) | 124 |
| COX-1 Inhibitor | 94.2 | ||
| Celecoxib (Reference Drug) | COX-2 Inhibitor | 0.05 (COX-2) | >100 |
Table 3: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound | Target/Mechanism | Bacterial Strain | MIC (µg/mL) |
| 4-(indol-3-yl)thiazole-2-amine derivative (5x) | MurB inhibitor (putative) | Staphylococcus aureus | 60 |
| Salmonella Typhimurium | 60 | ||
| 4-(indol-3-yl)thiazole-2-amine derivative (5m) | MurB inhibitor (putative) | Staphylococcus aureus | 60 |
| Bacillus cereus | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.
Determination of Median Lethal Dose (LD50)
The acute oral toxicity is determined following the OECD Guideline 423.
-
Animal Model: Wistar rats are typically used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the experiment.
-
Dosing: The test substance is administered orally by gavage. A starting dose of 300 mg/kg is often used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.
-
Procedure: The test is conducted in a stepwise manner with a group of three animals per step. The outcome of each step determines the next dose to be administered.
-
Endpoint: The LD50 is determined based on the mortality rate at different dose levels.
Determination of Half-Maximal Inhibitory Concentration (IC50) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The IC50 value is calculated from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Observation: The wells are visually inspected for turbidity, which indicates bacterial growth.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for drug development.
Anticancer Activity: Tubulin Polymerization Inhibition
Certain 2-aminothiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 2-aminothiazole derivatives.
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of COX-2 inhibition by 2-aminothiazole derivatives.
Antimicrobial Activity: Bacterial Cell Wall Synthesis Inhibition
While the exact mechanism for many antimicrobial 2-aminothiazoles is still under investigation, a plausible target is the bacterial cell wall synthesis pathway. For instance, inhibition of enzymes like MurB, which is involved in peptidoglycan synthesis, would disrupt cell wall integrity and lead to bacterial cell death.
Caption: Putative inhibition of bacterial cell wall synthesis.
Conclusion
While a definitive therapeutic index for this compound cannot be established without specific in vivo efficacy and toxicity data, the broader class of 2-aminothiazole derivatives demonstrates significant therapeutic potential across various disease areas. The provided comparative data on anticancer, anti-inflammatory, and antimicrobial activities of related compounds highlight the promise of this chemical scaffold. Further preclinical studies, including in vivo efficacy and toxicology assessments, are imperative to determine the therapeutic index of this compound and to fully evaluate its potential as a clinical candidate. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(2-furyl)-1,3-thiazol-2-amine
This document provides critical safety and logistical guidance for the proper disposal of 4-(2-furyl)-1,3-thiazol-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. This information is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
Quantitative Data Summary
The following table summarizes the key identifiers for this compound.
| Parameter | Value |
| Chemical Name | 4-(furan-2-yl)-1,3-thiazol-2-amine |
| CAS Number | 28989-52-8 |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol [1] |
| Assumed Hazard Class | Harmful if swallowed[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with local, state, and federal regulations. The general procedure is as follows:
-
Waste Identification and Segregation:
-
Solid Waste: This includes any unused or expired pure compound, as well as contaminated materials such as weighing paper, gloves, and paper towels.
-
Liquid Waste: This includes any solutions containing the dissolved compound.
-
All waste containing this chemical must be segregated from other waste streams to await proper disposal.
-
-
Containment:
-
Solid Waste: Carefully transfer solid waste into a designated, sealable, and chemically compatible hazardous waste container. Minimize the generation of dust during this process.
-
Liquid Waste: Pour liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
Never mix incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[3]
-
-
Labeling:
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "28989-52-8"
-
An indication of the primary hazard (e.g., "Toxic," "Harmful if Swallowed")
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[4]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Provide the disposal contractor with a complete and accurate description of the waste.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials like paper towels for the main spill.
-
Cleanup: Wear appropriate PPE. Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's protocols.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(2-furyl)-1,3-thiazol-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-furyl)-1,3-thiazol-2-amine (CAS No. 28989-52-8).[1] The following procedures are based on the known hazards of this compound and general best practices for handling similar chemical substances in a laboratory setting.
Chemical Identifier:
-
IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[1]
-
Molecular Formula: C₇H₆N₂OS[1]
-
Molecular Weight: 166.20 g/mol [1]
Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Structurally similar compounds, such as other thiazole derivatives, may cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with appropriate caution and personal protective equipment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, particularly in its powder form.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[4] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[4] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[4][5] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5] |
| Footwear | Closed-toe shoes | - | Protects feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.
1. Preparation and Planning:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.[6]
-
Hazard Assessment: Identify the potential hazards associated with the experiment and the specific handling procedures.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
2. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the solid powder, a chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
-
Weighing: If possible, weigh the powder within the fume hood. If a highly accurate measurement is needed and the fume hood's airflow causes fluctuations, use a balance with an enclosure.[8]
3. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Minimize Dust: Handle the compound in a manner that minimizes the generation of dust. Avoid pouring the powder directly from the bottle; use a spatula to transfer it in small scoops.[8]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Container Management: Keep the container of this compound closed when not in use to prevent accidental spillage.[8]
4. Post-Handling Procedures:
-
Decontamination: Clean the work area, including the balance and any equipment used, with an appropriate cleaning solution. Use wet cleaning methods or a HEPA vacuum to clean up any residual powder to avoid aerosolizing it.[8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed and discarded immediately after handling the chemical.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.
1. Waste Collection:
-
Designated Waste Container: Dispose of all waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for chemical waste.[5]
-
Segregation: Do not mix this waste with other incompatible waste streams.[7]
2. Container Disposal:
-
Empty Containers: Handle empty, uncleaned containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
3. Regulatory Compliance:
-
Institutional Guidelines: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
